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  • Product: (3-Ethyl-4-fluorophenyl)methanol
  • CAS: 1135253-08-5

Core Science & Biosynthesis

Foundational

Physico-Chemical Characterization and Profiling of (3-Ethyl-4-fluorophenyl)methanol in Preclinical Drug Development

Executive Summary In the landscape of contemporary drug discovery, the strategic fluorination of aromatic building blocks has emerged as a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic fluorination of aromatic building blocks has emerged as a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I frequently encounter the challenge of translating raw molecular structures into predictable, scalable behaviors in the lab. This whitepaper provides an in-depth physico-chemical characterization of (3-Ethyl-4-fluorophenyl)methanol , exploring its fundamental properties, structural topography, and the rigorous analytical protocols required to validate its utility in pharmaceutical synthesis.

Molecular Architecture & Fundamental Constants

(3-Ethyl-4-fluorophenyl)methanol is a specialized benzyl alcohol derivative. The integration of an ethyl group and a highly electronegative fluorine atom onto the benzene ring creates a unique steric and electronic environment. These modifications directly influence the molecule's lipophilicity, thermal stability, and metabolic resistance[2].

To establish a baseline for our analytical workflows, the core quantitative data and predicted physical properties are summarized below:

PropertyValueSource / Methodology
IUPAC Name (3-Ethyl-4-fluorophenyl)methanolStandard Nomenclature
CAS Registry Number 1135253-08-5USCKS Database[3]
Molecular Formula C9H11FOChemSynthesis[4]
Molecular Weight 154.18 g/mol ChemSynthesis[4]
SMILES String CCC1=CC(=CC=C1F)COChemSynthesis[4]
Predicted Boiling Point 232.9 ± 25.0 °CChemicalBook[5]
Predicted Density ~1.1 g/cm³ChemicalBook[5]

Electronic & Steric Topography (Structure-Property Relationships)

Understanding the physical properties of this compound requires a mechanistic analysis of its substituents:

  • The Fluorine Effect: The fluorine atom at the para position (relative to the hypothetical unsubstituted core) exerts a strong inductive electron-withdrawing effect ( σI​ ) while simultaneously offering resonance electron donation ( σR​ ). This dual nature tightens the electron cloud of the aromatic ring, increasing the overall lipophilicity (LogP) of the molecule. Furthermore, the high bond dissociation energy of the C-F bond provides exceptional metabolic stability, shielding the aromatic ring from rapid cytochrome P450-mediated oxidation[1].

  • The Ethyl Group: Positioned meta to the methanol moiety, the ethyl group introduces localized steric bulk and additional hydrophobicity. This physical bulk can dictate the rotational freedom of the molecule when binding to hydrophobic pockets in target proteins.

  • The Hydroxymethyl Group: The primary alcohol serves as both a hydrogen bond donor and acceptor. It ensures the molecule retains sufficient aqueous solubility for formulation while acting as a versatile synthetic handle for downstream API manufacturing (e.g., etherification or oxidation)[2].

Empirical Characterization Protocols

Theoretical predictions (such as a boiling point of 232.9 °C[5]) must be empirically validated before this compound can be integrated into scale-up workflows. Below are the self-validating, step-by-step methodologies utilized in our laboratory to confirm these physical properties.

Protocol 1: Chromatographic Determination of Partition Coefficient (LogP)

Mechanistic Rationale: Traditional shake-flask methods for determining LogP are prone to emulsion formation and require large quantities of the compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) leverages the hydrophobic interactions between the analyte and a C18 stationary phase, providing a high-throughput, self-validating system when calibrated against known reference standards.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of (3-Ethyl-4-fluorophenyl)methanol in 1.0 mL of HPLC-grade methanol to create the analyte stock.

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v). Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Causality: Although the alcohol is non-ionizable at this pH, buffering ensures the suppression of any trace ionic impurities that could skew retention times.

  • Chromatographic Execution: Inject 5 µL of the sample onto a C18 column (150 mm x 4.6 mm, 5 µm particle size) at a flow rate of 1.0 mL/min. Monitor the elution via UV detection at 254 nm.

  • Self-Validation & Calibration: Inject a homologous series of reference standards with known LogP values (e.g., benzyl alcohol, toluene, bromobenzene). Plot the logarithm of the capacity factor ( logk′ ) against the literature LogP values to generate a linear calibration curve ( R2>0.99 ).

  • Data Interpolation: Calculate the capacity factor for (3-Ethyl-4-fluorophenyl)methanol and interpolate its exact LogP from the validated calibration curve.

Protocol 2: Thermal Profiling via Simultaneous TGA/DSC

Mechanistic Rationale: Validating the predicted boiling point (~232.9 °C) is critical for designing safe synthetic scale-up parameters. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a self-validating cross-reference: the endothermic phase transition (boiling) recorded by the DSC must perfectly temporally align with the mass-loss derivative recorded by the TGA.

Step-by-Step Methodology:

  • Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum crucible. Critical Step: Pierce a microscopic hole in the crucible lid. Causality: This allows vapor to escape at the boiling point, preventing internal pressure buildup that would artificially elevate the boiling temperature.

  • Atmospheric Control: Purge the furnace with dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent premature oxidative degradation of the ethyl or hydroxyl groups.

  • Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 300 °C.

  • Thermogram Analysis: Identify the boiling point by locating the onset temperature of the sharp endothermic peak on the DSC heat flow curve. Validate this transition by confirming a simultaneous, rapid drop to 0% mass on the TGA curve.

Workflow Visualization: Property-Driven Drug Design

The physical properties of (3-Ethyl-4-fluorophenyl)methanol dictate its downstream trajectory in drug discovery. The logical relationship between physical characterization and API manufacturing is mapped below.

Workflow Compound (3-Ethyl-4-fluorophenyl)methanol CAS: 1135253-08-5 PhysChem Physico-Chemical Profiling Initiation Compound->PhysChem Thermal Thermal Analysis (DSC/TGA) Boiling Pt Validation PhysChem->Thermal Solubility Lipophilicity & Solubility RP-HPLC LogP PhysChem->Solubility Structural Structural Validation NMR / FTIR PhysChem->Structural ScaleUp Synthetic Scale-Up & API Manufacturing Thermal->ScaleUp ADME ADME Prediction Metabolic Stability Solubility->ADME Structural->ADME ADME->ScaleUp

Caption: Workflow illustrating the physico-chemical profiling of (3-Ethyl-4-fluorophenyl)methanol.

Conclusion

The physico-chemical profile of (3-Ethyl-4-fluorophenyl)methanol—characterized by its balanced lipophilicity, thermal stability, and metabolic resistance—makes it a highly valuable intermediate in medicinal chemistry. By employing rigorous, self-validating analytical protocols like RP-HPLC and TGA/DSC, researchers can confidently transition this molecule from theoretical design into scalable API synthesis.

References

  • ChemSynthesis.(3-ethyl-4-fluorophenyl)methanol - Physical Properties and Synthesis.
  • USCKS.1135253-08-5 (3-ethyl-4-fluorophenyl)Methanol Supplier Data.
  • ChemicalBook.1135253-08-5 | CAS DataBase - Chemical Properties.
  • CymitQuimica.Bis(4-fluorophenyl)methanol - Chemical Stability and Drug Discovery.
  • Royal Society of Chemistry (Organic & Biomolecular Chemistry).Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

Sources

Exploratory

Solubility and stability of (3-Ethyl-4-fluorophenyl)methanol

An In-depth Technical Guide to the Solubility and Stability of (3-Ethyl-4-fluorophenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (3-Ethyl-4-fluorophenyl)methanol is a substituted b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of (3-Ethyl-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethyl-4-fluorophenyl)methanol is a substituted benzyl alcohol derivative with potential applications in pharmaceutical and chemical research. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for various applications, including as a synthetic intermediate or a potential active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the characterization of the solubility and stability of (3-Ethyl-4-fluorophenyl)methanol. It outlines detailed experimental protocols, the underlying scientific principles, and data interpretation strategies. The methodologies described herein are designed to be self-validating and are grounded in established regulatory and scientific standards.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a chemical entity from discovery to a viable product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Similarly, instability can result in the degradation of the molecule, leading to a loss of potency and the formation of potentially toxic byproducts.[1] Therefore, a thorough understanding and characterization of the solubility and stability of a compound like (3-Ethyl-4-fluorophenyl)methanol are non-negotiable prerequisites for its advancement in any research and development pipeline.

This guide is structured to provide a logical and experimentally sound approach to comprehensively profile (3-Ethyl-4-fluorophenyl)methanol. We will first delve into the assessment of its solubility, covering both kinetic and thermodynamic aspects. Subsequently, a detailed exploration of its stability under various stress conditions will be presented, in line with the principles of forced degradation studies.

Physicochemical Properties of (3-Ethyl-4-fluorophenyl)methanol

A foundational understanding of the molecule's structure is essential for predicting its behavior.

  • Molecular Formula: C₉H₁₁FO[2][3]

  • Molecular Weight: 154.18 g/mol [2][3]

  • Structure: The molecule consists of a benzene ring substituted with an ethyl group at the 3-position, a fluorine atom at the 4-position, and a hydroxymethyl group at the 1-position.

The presence of the hydroxyl group suggests some degree of polarity and the potential for hydrogen bonding, which would influence its solubility in polar solvents like water.[4][5] The aromatic ring and the ethyl group contribute to its lipophilicity. The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring and potentially affect the pKa of the hydroxyl group and the overall stability of the molecule.

Comprehensive Solubility Assessment

Solubility can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[6][7]

Kinetic Solubility Determination

Kinetic solubility is often used in early-stage drug discovery for high-throughput screening.[6] The turbidimetric method is a common approach.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (3-Ethyl-4-fluorophenyl)methanol in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1-2 hours, with gentle shaking.[8]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

dot graph TD { A[Prepare 10 mM stock in DMSO] --> B[Serial Dilution in 96-well plate]; B --> C[Add PBS (pH 7.4)]; C --> D[Incubate at 25°C for 1-2 hours]; D --> E[Measure Turbidity]; E --> F[Determine Kinetic Solubility]; }

Caption: Workflow for Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility Determination

Thermodynamic solubility is a more accurate and relevant measure for later-stage drug development and formulation. The shake-flask method is the gold standard for this determination.[7][9][10]

  • Excess Solid Addition: Add an excess amount of solid (3-Ethyl-4-fluorophenyl)methanol to a known volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid) in a sealed vial.[7][9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][7][10]

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.[9]

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment.[7][10]

dot graph TD { A[Add excess solid to solvent] --> B[Agitate at constant temperature for 24-72h]; B --> C[Allow solid to settle / Centrifuge]; C --> D[Collect and filter supernatant]; D --> E[Quantify by HPLC-UV]; E --> F[Determine Thermodynamic Solubility]; }

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Parameter Kinetic Solubility Thermodynamic Solubility
Method TurbidimetricShake-Flask
Starting Material DMSO stock solutionSolid compound
Time to Equilibrium Short (1-2 hours)Long (24-72 hours)
Throughput HighLow
Relevance Early discovery screeningFormulation and development

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[11]

A robust, stability-indicating HPLC method is the cornerstone of these studies. This method must be able to separate the parent compound from all potential degradation products.[13][14][15][16]

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is typically employed for small molecules like (3-Ethyl-4-fluorophenyl)methanol.[13]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength of maximum absorbance for (3-Ethyl-4-fluorophenyl)methanol.

  • Injection Volume: 10 µL

Method development involves optimizing these parameters to achieve adequate resolution between the parent peak and any degradation product peaks.[16][17]

Forced Degradation Protocols

The following stress conditions should be applied to (3-Ethyl-4-fluorophenyl)methanol in solution (e.g., in a mixture of water and a co-solvent like acetonitrile or methanol to ensure initial solubility).[18]

Hydrolysis is a common degradation pathway for many drug substances.[12][19]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

  • Neutral Hydrolysis: Water at 60°C for up to 72 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

Protocol:

  • Prepare solutions of (3-Ethyl-4-fluorophenyl)methanol in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubate the solutions at the specified temperature.

  • Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by the stability-indicating HPLC method.

Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups.[12]

  • Oxidative Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours.

Protocol:

  • Prepare a solution of (3-Ethyl-4-fluorophenyl)methanol in a suitable solvent and add H₂O₂.

  • Keep the solution at room temperature.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

Photostability testing is essential to determine if the compound is sensitive to light.[20][21] This is guided by ICH Q1B guidelines.[22][23][24]

  • Light Exposure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control should be run in parallel.

  • Conditions: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]

Protocol:

  • Place the solid compound and a solution in a photostability chamber.

  • Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal stability testing assesses the effect of elevated temperatures on the compound.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for up to one week.

Protocol:

  • Place the solid compound in a temperature-controlled oven.

  • Withdraw samples at various time points.

  • Prepare solutions of the samples and analyze by HPLC.

dot graph TD { subgraph Forced_Degradation_Studies A[Compound Solution] --> B{Stress Conditions}; B --> C[Acidic Hydrolysis]; B --> D[Basic Hydrolysis]; B --> E[Oxidative Stress]; B --> F[Photolytic Stress]; B --> G[Thermal Stress]; end subgraph Analysis C --> H[HPLC Analysis]; D --> H; E --> H; F --> H; G --> H; end H --> I[Identify Degradants and Pathways]; }

Caption: Workflow for Forced Degradation Studies.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CDependent on the molecule's structure
Basic Hydrolysis 0.1 M NaOH, 60°CDependent on the molecule's structure
Oxidation 3% H₂O₂, Room TemperatureOxidized derivatives
Photolysis UV/Visible light exposurePhotodegradation products
Thermal Stress 80°C, dry heat (solid state)Thermally induced degradation products

Data Interpretation and Reporting

For solubility studies, the results should be reported in standard units such as mg/mL or µM. For stability studies, the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point should be calculated. The degradation rate constant and half-life can be determined by plotting the natural logarithm of the parent compound concentration versus time.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of (3-Ethyl-4-fluorophenyl)methanol. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in determining the potential of (3-Ethyl-4-fluorophenyl)methanol as a viable chemical entity for further investigation.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
  • Forced Degradation Studies - Creative Biolabs. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 25).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs - RJ Wave. (2026, January 1).
  • Understanding ICH Photostability Testing - Q-Lab. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998, January 1).
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).
  • Thermodynamic Solubility Assay - Domainex. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. (2024, May 1).
  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.).
  • Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed. (2023, September 5).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Benzyl alcohol structure - Samiraschem. (2024, December 14).
  • Benzyl Alcohol: Structure, Properties, Preparation & Uses - Vedantu. (n.d.).
  • (3-ethyl-4-fluorophenyl)methanol - Chemical Synthesis Database. (2025, May 20).
  • (3-ETHYL-4-FLUOROPHENYL)METHANOL - ChemBK. (n.d.).

Sources

Foundational

Strategic Integration of Fluorinated Building Blocks in Modern Drug Discovery

Executive Summary The incorporation of fluorine into small-molecule therapeutics represents one of the most reliable and transformative strategies in modern medicinal chemistry. Today, a significant percentage of newly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics represents one of the most reliable and transformative strategies in modern medicinal chemistry. Today, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom[1]. This is not a mere trend; it is a reflection of fluorine's unique physicochemical properties—its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) while forming a significantly stronger carbon-fluorine (C–F) bond[2][3]. This technical guide explores the causality behind fluorination, the strategic application of fluorinated building blocks, and the experimental validation of their pharmacokinetic impact.

The Physicochemical Causality of Fluorination

As an application scientist, it is critical to understand why fluorine is selected rather than just where to place it. The decision to incorporate a fluorinated building block is typically driven by three mechanistic goals:

  • Metabolic Shielding (Steric & Electronic): Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich C–H bonds. Replacing a vulnerable C–H bond with a C–F bond effectively blocks this metabolic liability[1]. The C–F bond is highly resistant to oxidative cleavage due to its high bond dissociation energy.

  • pKa Modulation: Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect. When placed adjacent to basic amines, fluorine lowers the pKa of the conjugate acid. This increases the fraction of the un-ionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability[4].

  • Conformational Control (The Gauche Effect): In aliphatic systems, the highly polarized C–F bond can dictate molecular conformation through stereoelectronic interactions, locking the molecule into a bioactive conformation that maximizes target binding affinity while minimizing entropic penalties[5].

G F_Sub Strategic Fluorine Incorporation Elec High Electronegativity (3.98) F_Sub->Elec Size Small Steric Bulk (~1.47 Å) F_Sub->Size Bond Strong C-F Bond Energy F_Sub->Bond pKa pKa Modulation (Increased Un-ionized Fraction) Elec->pKa Metab Metabolic Shielding (CYP450 Resistance) Size->Metab Bond->Metab Perm Enhanced Membrane Permeability pKa->Perm

Figure 1: Logical causality of fluorine substitution on physicochemical and pharmacokinetic properties.

Key Fluorinated Motifs & Their Applications

The shift from late-stage fluorination to the use of pre-functionalized fluorinated building blocks allows chemists to explore Structure-Activity Relationships (SAR) with greater efficiency and multigram scalability[6][7].

Table 1: Quantitative & Qualitative Impact of Common Fluorinated Motifs
Fluorinated MotifTypical Reagent/Building BlockPrimary ApplicationCausality / Mechanism of Action
Aromatic Fluorine (Ar-F) Fluorobenzenes, FluoropyridinesOncology, CNS drugsBlocks aromatic hydroxylation; modulates electron density of the ring to reduce toxicity[1][8].
Trifluoromethyl (-CF₃) Trifluoroacetic acid derivativesModifying lipophilicityDramatically increases lipophilicity (LogP); fills hydrophobic pockets in target receptors[9].
Difluoromethyl (-CHF₂) Difluoromethylated heterocyclesLipophilic hydrogen bond donorActs as an isostere for thiols or alcohols; improves exposure and membrane partitioning[6].
Trifluoromethoxy (-OCF₃) Pre-functionalized anisolesConformational lockingOrthogonal orientation to the aromatic ring minimizes steric clashes while maximizing lipophilicity[6].

Experimental Methodology: Validating Metabolic Stability

To prove the efficacy of a fluorinated building block in rescuing a metabolically labile lead compound, a self-validating in vitro microsomal stability assay is required. This protocol establishes the intrinsic clearance ( CLint​ ) of the fluorinated analog compared to the wild-type lead.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the reduction in CYP450-mediated metabolism upon fluorine incorporation.

  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 10 mM stock of the fluorinated test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (prevents CYP inhibition).

  • Incubation Setup:

    • Combine the test compound (1 µM final) and HLM (0.5 mg/mL protein final) in the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Control: Run a parallel incubation lacking NADPH to distinguish enzymatic metabolism from chemical instability.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates the microsomal proteins.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant ( k ) from the slope.

    • Determine Intrinsic Clearance: CLint​=(k×V)/Microsomal Protein Concentration .

Workflow Step1 1. Synthesize Analog via Fluorinated Building Blocks Step2 2. Pre-incubate with HLM (0.5 mg/mL) at 37°C Step1->Step2 Step3 3. Initiate with NADPH (Include -NADPH Control) Step2->Step3 Step4 4. Quench with Cold MeCN at Time Points (0-60 min) Step3->Step4 Step5 5. LC-MS/MS Quantification & CL_int Calculation Step4->Step5

Figure 2: Experimental workflow for assessing the metabolic stability of fluorinated drug candidates.

Conclusion

The strategic use of fluorinated building blocks allows medicinal chemists to bypass the limitations of late-stage functionalization, enabling the rapid generation of robust SAR data[6][7]. By understanding the causality behind fluorine's effects—ranging from pKa modulation to steric shielding—researchers can rationally design molecules that overcome severe pharmacokinetic liabilities, ultimately accelerating the delivery of safer, more effective precision medicines[8].

References

  • Fluorinated building blocks in drug design: new pathways and targets Taylor & Francis URL: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets (PMC) National Institutes of Health (NIH) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry ACS Publications URL: [Link]

  • Full article: The role of fluorine in medicinal chemistry Taylor & Francis URL:[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Journal of Applied Chemical Science International URL: [Link]

  • Applications of Fluorine in Medicinal Chemistry ACS Publications URL: [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress ResearchGate URL:[Link]

  • Fluorine in medicinal chemistry PubMed (NIH) URL:[Link]

  • Fluorinated Building Blocks Halocarbon Life Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3-Ethyl-4-fluorobenzoic Acid to 3-Ethyl-4-fluorobenzyl Alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Fluorinated Building Blocks Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Intermediates, Fluorinated Building Blocks

Introduction and Mechanistic Rationale

3-Ethyl-4-fluorobenzoic acid (CAS: 847862-92-4) is a highly valued fluorinated building block in medicinal chemistry, frequently utilized in the development of complex pharmaceuticals, including selective inhibitors of the sodium-hydrogen exchanger isoform-1 (NHE-1)[1][2]. The reduction of this carboxylic acid to 3-ethyl-4-fluorobenzyl alcohol (CAS: 1135253-08-5) is a critical synthetic node.

While traditional methods often employ Lithium Aluminum Hydride (LiAlH 4​ ) for the reduction of benzoate derivatives[2], this protocol utilizes the Borane-Tetrahydrofuran complex (BH 3​ ·THF) . As a Senior Application Scientist, I recommend BH 3​ ·THF for carboxylic acid reductions due to its superior chemoselectivity and milder reaction profile.

Causality of Reagent Selection: Borane is an electrophilic reducing agent. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate. This coordination significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer. This mechanism ensures that the carboxylic acid is reduced smoothly to the primary alcohol without the risk of over-reduction or the harsh basic conditions associated with LiAlH 4​ , which can complicate workups or affect sensitive orthogonal functional groups in more complex derivatives.

Experimental Workflow

Workflow Substrate Substrate 3-Ethyl-4-fluorobenzoic acid Reaction Reduction Reaction 0 °C → RT, N2 atm Substrate->Reaction Reagent Reagent BH3·THF (1M) (2.0 - 2.5 eq) Reagent->Reaction Quench Quench MeOH addition at 0 °C Reaction->Quench Workup Workup & Isolation EtOAc Extraction Quench->Workup Product Product 3-Ethyl-4-fluorobenzyl alcohol Workup->Product

Synthetic workflow for the reduction of 3-ethyl-4-fluorobenzoic acid.

Quantitative Data: Materials and Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
3-Ethyl-4-fluorobenzoic acid Starting Material168.171.0 eq1.68 g (10 mmol)Ensure >97% purity[3]
BH 3​ ·THF (1.0 M in THF) Reducing Agent85.942.5 eq25.0 mLMoisture sensitive
Tetrahydrofuran (THF) Solvent72.11N/A20.0 mLAnhydrous, inhibitor-free
Methanol (MeOH) Quenching Agent32.04Excess10.0 mLAdd dropwise
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 30 mL

Step-by-Step Protocol

This protocol is designed as a self-validating system; in-process checks are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: System Preparation and Substrate Dissolution
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with 3-ethyl-4-fluorobenzoic acid (1.68 g, 10 mmol)[1].

  • Add anhydrous THF (20 mL) via syringe. Stir until the substrate is completely dissolved.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Cooling is mandatory to control the exothermic coordination of borane to the carboxylic acid and to safely manage the evolution of hydrogen gas.

Step 2: Electrophilic Reduction
  • Utilizing a pressure-equalizing dropping funnel or a syringe pump, add the BH 3​ ·THF solution (25.0 mL, 1.0 M, 2.5 eq) dropwise over 20-30 minutes.

  • Maintain the temperature at 0 °C for 1 hour post-addition, then remove the ice bath and allow the reaction to warm to ambient room temperature (20-25 °C).

  • Stir at room temperature for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The starting material (acid) will remain at the baseline (R f​ ~ 0.1) due to strong silica interactions, while the product (alcohol) will migrate higher (R f​ ~ 0.4). Proceed to Step 3 only when the baseline spot is completely consumed.

Step 3: Quenching and Borate Ester Cleavage
  • Re-cool the reaction mixture to 0 °C.

  • CAUTION: Slowly add Methanol (10.0 mL) dropwise.

  • Causality: Methanol serves a dual purpose. First, it safely neutralizes any unreacted BH 3​ , evolving hydrogen gas (hence the need for slow addition). Second, it solvolyzes the intermediate trialkoxyborate esters, liberating the free 3-ethyl-4-fluorobenzyl alcohol[2].

  • Stir the quenched mixture at room temperature for 30 minutes to ensure complete cleavage of the borate complex.

Step 4: Isolation and Purification
  • Concentrate the reaction mixture in vacuo to remove the majority of THF and methanol.

  • Dilute the resulting residue with Ethyl Acetate (30 mL) and 1M HCl (20 mL). Transfer to a separatory funnel and agitate.

  • Causality: The mild acid wash ensures any residual boron salts are solubilized in the aqueous phase.

  • Separate the layers and extract the aqueous phase with additional EtOAc (2 x 30 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO 3​ (20 mL) and brine (20 mL)[2].

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield 3-ethyl-4-fluorobenzyl alcohol as a clear to light-brown oil.

  • Yield Expectation: >90% crude yield. The product is typically of sufficient purity for subsequent synthetic steps without the need for column chromatography.

References

  • Accela ChemBio Inc. 3-Ethyl-4-fluorobenzyl Alcohol CAS:1135253-08-5. Retrieved from:[Link]

  • [2] Journal of Medicinal Chemistry - ACS Publications. Arylcyclopropanecarboxyl Guanidines as Novel, Potent, and Selective Inhibitors of the Sodium Hydrogen Exchanger Isoform-1. Retrieved from: [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of (3-Ethyl-4-fluorophenyl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) Molecular Formula: C₉H₁₁FO | Molecular Weight: 154.18 g/mol Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) Molecular Formula: C₉H₁₁FO | Molecular Weight: 154.18 g/mol

Introduction & Strategic Rationale

(3-Ethyl-4-fluorophenyl)methanol is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic incorporation of a fluorine atom at the para position relative to the hydroxymethyl group significantly modulates the molecule's electronic properties, enhancing metabolic stability by blocking primary sites of oxidative degradation [1]. Concurrently, the meta-ethyl substitution introduces steric bulk and increases lipophilicity, which is critical for optimizing receptor binding affinities in medicinal chemistry, such as in the development of NHE-1 inhibitors [2].

Because positional isomers (e.g., 2-ethyl-4-fluoro vs. 3-ethyl-4-fluoro) exhibit vastly different pharmacological profiles, rigorous analytical characterization is non-negotiable. This application note details a multi-modal, self-validating analytical workflow designed to unequivocally elucidate the structure and quantify the purity of (3-Ethyl-4-fluorophenyl)methanol.

Analytical Workflow Visualization

Workflow Sample Sample: (3-Ethyl-4-fluorophenyl)methanol NMR NMR (1H, 13C, 19F) Sample->NMR MS GC-MS (EI, 70 eV) Sample->MS IR ATR-FTIR Sample->IR HPLC HPLC-UV (254 nm) Sample->HPLC Struct Structural Elucidation NMR->Struct Pur Purity Assessment MS->Pur IR->Struct HPLC->Pur Final Characterization Report Struct->Final Pur->Final

Multi-modal analytical workflow for (3-Ethyl-4-fluorophenyl)methanol.

Structural Elucidation via Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for mapping the atomic framework of the molecule. The presence of the ¹⁹F nucleus (100% natural abundance, spin ½) causes extensive scalar coupling with both ¹H and ¹³C nuclei, which serves as an internal diagnostic tool for confirming the substitution pattern.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Parameters: Acquire spectra on a 400 MHz or higher spectrometer at 298 K.

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: 512 scans, D1 of 2 seconds, with ¹H broad-band decoupling.

    • ¹⁹F NMR: 32 scans, D1 of 3 seconds, with ¹H decoupling to collapse complex multiplets into a sharp singlet.

Causality & Self-Validation
  • Solvent Choice: CDCl₃ is selected because it solubilizes the compound entirely and lacks interfering proton signals.

  • Relaxation Delay (D1): Fluorine nuclei often exhibit longer T₁ relaxation times than protons; extending the D1 to 3 seconds ensures quantitative integration and prevents signal saturation.

  • Self-Validating System: The protocol uses TMS as an internal standard (δ 0.00 ppm). If the TMS peak shifts, the system immediately flags a magnetic field drift or shimming error, invalidating the run until corrected.

Volatile Purity & Molecular Weight via GC-MS

Given the relatively low molecular weight (154.18 g/mol ) and the volatility of the benzyl alcohol moiety, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the optimal technique for simultaneous purity assessment and mass confirmation.

Experimental Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution in GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry: Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

Causality & Self-Validation
  • Ionization Energy: 70 eV EI is the universal standard because it imparts a highly reproducible internal energy distribution to the molecule, yielding a stable molecular ion [M]⁺ at m/z 154 and predictable fragmentation (e.g., loss of •OH yielding m/z 137).

  • Self-Validating System: A pure DCM solvent blank is injected immediately prior to the sample. If any peak appears at m/z 154 in the blank, it indicates column bleed or injector carryover, triggering mandatory inlet maintenance before sample analysis.

Functional Group Verification via ATR-FTIR

Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal confirmation of functional groups. The out-of-plane C-H bending modes in the 650–900 cm⁻¹ range are highly diagnostic for distinguishing ortho, meta, and para positional isomers of fluorinated benzyl alcohols [3].

Experimental Protocol
  • Preparation: No sample preparation is required. Place 2–3 mg of the neat liquid/solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply consistent pressure using the ATR anvil. Collect 32 scans from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

Causality & Self-Validation
  • ATR vs. KBr Pellet: Benzyl alcohols can be hygroscopic. Traditional KBr pellet pressing exposes the sample to atmospheric moisture, which artificially broadens the O-H stretch at ~3300 cm⁻¹. ATR eliminates this artifact.

  • Self-Validating System: A background spectrum of the clean, empty crystal is collected immediately before the sample. The software automatically subtracts this background, ensuring that ambient CO₂ and water vapor do not interfere with the sample's spectral footprint.

Chromatographic Purity via HPLC-UV

While GC-MS assesses volatile impurities, High-Performance Liquid Chromatography (HPLC) captures non-volatile synthetic byproducts (e.g., over-alkylated impurities or oxidized aldehyde derivatives) [4].

Experimental Protocol
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Photodiode Array (PDA) detector extracting at 254 nm.

Causality & Self-Validation
  • Mobile Phase Selection: The ethyl and fluoro substitutions increase the molecule's hydrophobicity compared to unsubstituted benzyl alcohol. A gradient starting at high aqueous concentration ensures the analyte focuses at the head of the C18 column, while the ramp to 90% acetonitrile effectively elutes the compound as a sharp, symmetrical peak. Detection at 254 nm captures the aromatic π-π* transition.

  • Self-Validating System (SST): A System Suitability Test (SST) is performed by spiking the sample with a known impurity (e.g., 3-fluorobenzyl alcohol). The run is only validated if the chromatographic resolution (Rs) between the two peaks is ≥ 2.0.

Summary of Expected Analytical Data

The following table synthesizes the expected quantitative outputs for (3-Ethyl-4-fluorophenyl)methanol across the described modalities:

Analytical MethodTarget ParameterExpected Observation / Value
¹H NMR (CDCl₃) Chemical Shifts & Multiplicityδ 1.22 (t, 3H, -CH₃), 2.68 (q, 2H, -CH₂-), 4.62 (s, 2H, -CH₂OH), 6.95–7.25 (m, 3H, Ar-H)
¹³C NMR (CDCl₃) C-F Scalar CouplingDoublets for aromatic carbons (e.g., C-F J ≈ 245 Hz; C-C-F J ≈ 20 Hz)
¹⁹F NMR (CDCl₃) Chemical ShiftSinglet (¹H decoupled) at approx. -118.0 to -120.0 ppm
GC-MS (EI, 70eV) Key Fragment Ions (m/z)154 [M]⁺, 137 [M-OH]⁺, 123[M-CH₂OH]⁺
FT-IR (ATR) Diagnostic Wavenumbers~3320 cm⁻¹ (O-H), ~1050 cm⁻¹ (C-F), 810–830 cm⁻¹ (Ar C-H out-of-plane)
HPLC-UV Chromatographic ProfileSingle sharp peak, >99.0% Area Under Curve (AUC) at 254 nm

References

  • Guan, H. et al. "Arylcyclopropanecarboxyl Guanidines as Novel, Potent, and Selective Inhibitors of the Sodium Hydrogen Exchanger Isoform-1." Journal of Medicinal Chemistry, ACS Publications, 2001. URL:[Link]

  • Martens, J. et al. "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst, RSC Publishing, 2020. URL:[Link]

Method

HPLC and GC-MS techniques for purity assessment of (3-Ethyl-4-fluorophenyl)methanol

An Application Note and Protocol for the Comprehensive Purity Assessment of (3-Ethyl-4-fluorophenyl)methanol using Orthogonal Chromatographic Techniques. Abstract The purity of chemical intermediates is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of (3-Ethyl-4-fluorophenyl)methanol using Orthogonal Chromatographic Techniques.

Abstract

The purity of chemical intermediates is a cornerstone of pharmaceutical development and specialty chemical manufacturing. (3-Ethyl-4-fluorophenyl)methanol, a substituted aromatic alcohol with the formula C₉H₁₁FO and a molecular weight of 154.18 g/mol , serves as a critical building block in various synthetic pathways.[1][2] Its impurity profile can directly impact the safety, efficacy, and yield of downstream products. This document provides a detailed guide for the purity assessment of (3-Ethyl-4-fluorophenyl)methanol, employing a robust, orthogonal two-method approach utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This dual-technique strategy ensures the comprehensive detection and quantification of a wide spectrum of potential impurities, from non-volatile process-related substances and degradation products to volatile residual solvents and starting materials.[3][4][5] The protocols herein are designed to be self-validating through integrated system suitability tests, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Rationale for a Dual-Technique Approach

In modern analytical chemistry, relying on a single method for purity determination can create analytical blind spots. Impurities in a substance like (3-Ethyl-4-fluorophenyl)methanol can originate from various stages, including synthesis, purification, and storage, and may possess widely different physicochemical properties.[8]

  • High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds.[5][9] It excels at separating the main component from structurally similar impurities, isomers, and high-molecular-weight byproducts that are not amenable to gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] Its coupling with a mass spectrometer allows for not only quantification but also the structural elucidation of unknown volatile impurities by comparing their mass spectra to extensive libraries.[3]

By employing both HPLC and GC-MS, we create an orthogonal testing paradigm. This approach ensures that impurities across a broad volatility and polarity spectrum are detected, providing a comprehensive and reliable purity profile essential for regulatory compliance and quality assurance.[12]

Figure 1: Orthogonal approach for comprehensive impurity profiling.

Part I: HPLC Method for Non-Volatile Impurity Profiling

This section details a reverse-phase HPLC (RP-HPLC) method with UV detection, a robust and widely applicable technique for impurity analysis in small organic molecules.[9][13]

Scientific Rationale for Method Parameters

The selection of each parameter is critical for developing a selective and robust method.[14]

  • Column: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention of the aromatic ring in (3-Ethyl-4-fluorophenyl)methanol and its potential impurities, providing an excellent starting point for method development.[5]

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A small amount of phosphoric acid is added to the aqueous phase to maintain a consistent low pH. This suppresses the silanol activity on the column and ensures that any acidic or basic impurities are in a single ionic form, leading to sharp, symmetrical peaks.[13]

  • Gradient Elution: An isocratic method may fail to elute more non-polar impurities in a timely manner or provide sufficient resolution for early-eluting polar impurities. A gradient program, which systematically increases the organic solvent concentration, ensures the elution of compounds with a wide range of polarities while maintaining good resolution and reasonable analysis times.[15]

  • UV Detection: The phenyl ring in the analyte is a strong chromophore. Detection at 254 nm is a common and effective wavelength for aromatic compounds, offering high sensitivity for both the active pharmaceutical ingredient (API) and related impurities.[5]

Experimental Protocol: HPLC-UV Analysis

Figure 2: Workflow for the HPLC purity assessment.

1. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-27 min: 80-30% B27-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2. Reagent and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of (3-Ethyl-4-fluorophenyl)methanol reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the (3-Ethyl-4-fluorophenyl)methanol sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance. The system is deemed suitable if it meets the criteria outlined in regulatory guidelines such as ICH Q2(R1).[7][16]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

4. Data Analysis and Purity Calculation

Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and those below the limit of quantification. Calculate the purity using the area normalization method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05% or 0.1% as per ICH Q3A guidelines) should be reported.[12]

Part II: GC-MS Method for Volatile and Semi-Volatile Impurity Profiling

This section details the use of GC-MS for identifying and quantifying volatile impurities such as residual solvents from the synthesis or purification process.

Scientific Rationale for Method Parameters
  • Column: A DB-5ms or equivalent column (5% Phenyl-methylpolysiloxane) is a robust, general-purpose capillary column.[5] Its low polarity provides excellent separation for a wide range of volatile and semi-volatile organic compounds based primarily on their boiling points.[17]

  • Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to resolve highly volatile compounds (like acetone or methanol) and gradually increases to elute less volatile components (like toluene or DMF) within a practical timeframe.

  • Split Injection: A split injection is used to introduce a small, representative fraction of the sample onto the column, preventing column overload and ensuring sharp peaks, which is ideal for analyzing the main component and impurities at concentrations above trace levels.

  • Mass Spectrometric Detection: MS detection provides two critical dimensions of data. The Total Ion Chromatogram (TIC) is used for quantification, while the mass spectrum of each peak serves as a chemical fingerprint.[18] This allows for the confident identification of unknown impurities by searching their spectra against a reference database like the NIST Mass Spectral Library.[3][19]

Experimental Protocol: GC-MS Analysis

Figure 3: Workflow for the GC-MS purity assessment.

1. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial 40 °C, hold for 5 minRamp at 10 °C/min to 280 °CHold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 450 amu

2. Reagent and Sample Preparation

  • Solvent: Dichloromethane (DCM) or other suitable high-purity solvent.

  • Sample Solution (10 mg/mL): Accurately weigh approximately 25 mg of the (3-Ethyl-4-fluorophenyl)methanol sample into a GC vial. Add 2.5 mL of DCM and cap immediately.

3. System Suitability and Analysis Sequence

  • Inject a solvent blank to ensure no interfering peaks are present in the solvent or from the system.

  • Inject the prepared sample solution.

4. Data Analysis and Impurity Identification

  • Integrate the Total Ion Chromatogram (TIC) to determine the area percent of all separated components.

  • For each impurity peak, obtain the mass spectrum by averaging across the peak width and subtracting the background.

  • Compare the obtained mass spectrum against the NIST/Wiley library. A high match factor (>800) combined with the retention time provides a confident identification of the impurity.

Method Validation and Compliance

The protocols described provide a foundation for the purity assessment of (3-Ethyl-4-fluorophenyl)methanol. For use in a regulated environment, these methods must be fully validated according to ICH Q2(R1) guidelines.[6][16][20] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.[21]

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.[21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified.[16][21]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Conclusion

The comprehensive purity assessment of (3-Ethyl-4-fluorophenyl)methanol requires a multi-faceted analytical approach. The orthogonal combination of a validated RP-HPLC method for non-volatile impurities and a GC-MS method for volatile components provides a complete and reliable characterization of the material. This dual-technique strategy is essential for ensuring product quality, meeting stringent regulatory requirements, and supporting the development of safe and effective end-products.

References

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • Zhaou, B. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Journal of Pharmaceutical Research and Innovation. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Kumar, P., & Ramachandran, G. (2019). Principles of Chromatography Method Development. IntechOpen. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Chan, C. C. (2015). Effective HPLC method development. SciSpace. [Link]

  • Chemical Synthesis Database. (2025). (3-ethyl-4-fluorophenyl)methanol. [Link]

  • Slideshare. Indu...impurity profiling of api's using rp hplc as per. [Link]

  • Slideshare. Hplc method development. [Link]

  • Frontiers in Health Informatics. (2024). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. [Link]

  • ChemBK. (3-ETHYL-4-FLUOROPHENYL)METHANOL. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • Pharmalearn. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

Sources

Application

Application Note: Derivatization Strategies for (3-Ethyl-4-fluorophenyl)methanol in GC-MS and LC-MS Workflows

Executive Summary & Chemical Context (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5)[1] is a substituted benzylic alcohol relevant to pharmaceutical synthesis and drug development. While benzylic alcohols are versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5)[1] is a substituted benzylic alcohol relevant to pharmaceutical synthesis and drug development. While benzylic alcohols are versatile intermediates, their direct analysis in complex biological or synthetic matrices presents distinct analytical challenges. In Gas Chromatography-Mass Spectrometry (GC-MS), the free hydroxyl (-OH) group can cause peak tailing and thermal instability due to hydrogen bonding with the column's stationary phase. In Liquid Chromatography-Mass Spectrometry (LC-MS), neutral alcohols exhibit notoriously poor ionization efficiency in Electrospray Ionization (ESI)[2].

To establish a self-validating, robust analytical system, this guide details two orthogonal derivatization protocols:

  • Silylation (GC-MS): Volatilization via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3].

  • Dansylation (LC-MS/UV): Isotopic labeling/fluorescent tagging via Dansyl Chloride (DNS-Cl) catalyzed by 4-(dimethylamino)-pyridine (DMAP)[2].

Protocol A: Silylation for GC-MS Analysis

Mechanistic Rationale

Silylation is the gold standard for GC-MS analysis of polar functional groups. The reaction replaces the active hydrogen of the benzylic alcohol with a bulky, non-polar trimethylsilyl (TMS) group[3]. We utilize BSTFA containing 1% TMCS (Trimethylchlorosilane) .

  • Causality of Reagent Choice: BSTFA is highly volatile, meaning its byproducts (trifluoroacetamide) will not co-elute with the target analyte. The 1% TMCS acts as a critical catalyst, increasing the electrophilicity of the silicon atom and driving the reaction kinetics forward[3].

  • Causality of Anhydrous Conditions: The presence of water will immediately hydrolyze BSTFA into hexamethyldisiloxane (HMDSO) and TMS-OH, depleting the reagent and creating massive baseline interference[3].

SilylationWorkflow A Sample Prep (3-Ethyl-4-fluorophenyl)methanol (Anhydrous) B Add BSTFA + 1% TMCS (Silylating Agent) A->B C Incubation 65°C for 30 min B->C D TMS-Ether Derivative (MW: ~226.3 g/mol) C->D E GC-MS Analysis (EI Mode) D->E

Workflow for the silylation of (3-Ethyl-4-fluorophenyl)methanol for GC-MS analysis.

Step-by-Step Methodology
  • Sample Drying: Transfer an aliquot containing <100 µg of (3-Ethyl-4-fluorophenyl)methanol into a 2 mL amber glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen (N₂).

  • Solvent Addition: Add 25 µL of anhydrous pyridine to the dried residue. Pyridine acts as both a solvent and an acid scavenger to neutralize reaction byproducts[3].

  • Reagent Addition: Add 25 µL of BSTFA + 1% TMCS to the vial[3]. Seal immediately with a PTFE-lined crimp or screw cap to prevent ambient moisture ingress.

  • Incubation: Vortex the mixture for 10 seconds. Place the vial in a dry heating block at 65 °C for 30 minutes[3].

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The derivatized sample (TMS-ether) can be injected directly into the GC-MS without further purification[3]. Store at -20 °C if not analyzed immediately.

Protocol B: Dansylation for LC-MS and Fluorescence

Mechanistic Rationale

While Dansyl chloride is traditionally used for phenols and primary amines, unactivated alcohols like (3-Ethyl-4-fluorophenyl)methanol react too slowly under standard conditions. To solve this, we employ a modified protocol utilizing DMAP and N,N-diisopropylethylamine (DIPEA) [2].

  • Causality of DMAP: DMAP acts as a nucleophilic catalyst. It attacks the dansyl chloride to form a highly reactive N-acylpyridinium intermediate. DMAP is a superior leaving group compared to chloride, facilitating rapid nucleophilic attack by the benzylic alcohol[2].

  • Causality of DIPEA: DIPEA serves as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the acidification of the matrix without competing with the alcohol for the derivatizing agent[2].

DansylationWorkflow A Alcohol Analyte Evaporated to dryness B Add DIPEA in CH2Cl2 (Base) A->B C Add Dansyl Chloride + DMAP (Catalyst) B->C D Incubation 65°C for 1 h C->D E Dansylated Derivative (MW: ~387.5 g/mol) D->E F LC-MS/MS or LC-UV Analysis E->F

Dansylation workflow utilizing DMAP catalysis for LC-MS/Fluorescence detection.

Step-by-Step Methodology

Note: All organic solvents (CH₂Cl₂) must be dried over 3 Å molecular sieves prior to use[2].

  • Sample Preparation: Aliquot the (3-Ethyl-4-fluorophenyl)methanol sample into an amber tube vial and evaporate to complete dryness under a stream of N₂[2].

  • Base Addition: Add 100 µL of 2% (v/v) DIPEA in anhydrous CH₂Cl₂ to the dried residue. Vortex for 30 seconds to dissolve[2].

  • Derivatization Reagents: Add 100 µL of a freshly prepared stock solution containing Dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in anhydrous CH₂Cl₂[2].

  • Incubation: Seal the vial tightly and incubate in a heating block at 65 °C for 1 hour[2]. The overall yield of the sulfonate ester is typically >95%.

  • Post-Reaction Processing: Evaporate the reaction mixture to dryness under N₂ to remove CH₂Cl₂. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS (ESI+ mode) or LC-Fluorescence analysis.

Quantitative Data & Parameter Summary

The following table summarizes the physicochemical shifts and protocol parameters for both derivatization pathways, providing a quick-reference matrix for analytical scientists.

ParameterGC-MS Pathway (Silylation)LC-MS Pathway (Dansylation)
Target Functional Group Hydroxyl (-OH)Hydroxyl (-OH)
Primary Reagents BSTFA + 1% TMCS[3]Dansyl Chloride (DNS-Cl)[2]
Catalyst / Base Pyridine (Solvent/Base)DMAP (Catalyst) / DIPEA (Base)[2]
Incubation Conditions 65 °C for 30 min[3]65 °C for 1 hour[2]
Base Analyte MW 154.18 g/mol [1]154.18 g/mol [1]
Derivative MW (Approx.) ~226.26 g/mol (+72 Da)~387.47 g/mol (+233 Da)
Detection Mode Electron Ionization (EI)ESI (Positive Ion Mode) / UV-Fluorescence[2]
Key Analytical Advantage Prevents thermal degradation; eliminates peak tailing[3].Introduces a basic tertiary amine, boosting MS sensitivity by up to 10³-fold[2].

Sources

Method

Application Note: (3-Ethyl-4-fluorophenyl)methanol in Advanced Cross-Coupling and C–O Activation Workflows

Introduction & Chemical Profile (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5)[1] is a highly versatile benzylic building block increasingly utilized in modern synthetic organic chemistry and drug discovery. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5)[1] is a highly versatile benzylic building block increasingly utilized in modern synthetic organic chemistry and drug discovery. Structurally, the molecule features a fluorine atom at the para position, which deactivates the ring slightly toward electrophilic aromatic substitution while significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation. The meta-ethyl group provides tunable steric bulk and lipophilicity, which is crucial for optimizing binding pocket interactions in pharmacophore development, such as in the synthesis of potent Sodium Hydrogen Exchanger Isoform-1 (NHE-1) inhibitors[2].

Historically, utilizing benzyl alcohols in cross-coupling reactions required step-inefficient derivatization into benzyl halides or pseudohalides (e.g., mesylates). However, recent advancements in transition-metal catalysis have enabled the direct C–O bond activation of benzyl alcohols. This application note details the field-proven methodologies for utilizing (3-Ethyl-4-fluorophenyl)methanol directly in Palladium-catalyzed Suzuki-Miyaura couplings and Nickel-catalyzed cross-electrophile couplings.

Mechanistic Insights: Direct C–O Bond Activation

The direct use of benzylic alcohols as electrophiles bypasses the generation of corrosive halogenated intermediates, offering a highly atom- and step-economical pathway.

Palladium-Catalyzed Direct Suzuki-Miyaura Coupling

A direct arylation to furnish diarylmethanes from benzyl alcohols can be realized through Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling via benzylic C–O activation in the absence of any exogenous additives or bases[3]. Causality & Expertise: The thermodynamic barrier of cleaving the strong C(sp³)–OH bond is overcome by the formation of a transient Benzyl-Pd(II)-OH intermediate following oxidative addition. This intermediate is self-activating; the coordinated hydroxide acts as an internal base to activate the arylboronic acid, facilitating transmetalation without the need for external alkaline reagents[3],[4].

pd_mechanism A Pd(0) Catalyst Active Species C Oxidative Addition C-O Bond Cleavage A->C B (3-Ethyl-4-fluorophenyl)methanol Substrate B->C D Benzyl-Pd(II)-OH Intermediate C->D E Transmetalation with Arylboronic Acid D->E F Benzyl-Pd(II)-Aryl Intermediate E->F G Reductive Elimination Diarylmethane Product F->G G->A Regenerates Pd(0)

Catalytic cycle of Pd-catalyzed direct C-O activation and Suzuki-Miyaura coupling.

Nickel-Catalyzed Cross-Electrophile Coupling via Radical Generation

Alternatively, a nickel-catalyzed cross-electrophile coupling reaction between benzyl alcohols and aryl halides has been developed using a homolytic C–O bond cleavage protocol[5]. Causality & Expertise: Direct oxidative addition of Ni(0) into a benzylic C–OH bond is thermodynamically disfavored. To circumvent this, a low-valent titanium reagent (generated in situ from TiCl₄(lutidine) and manganese powder) is employed as a co-reductant. The Ti species facilitates the homolytic cleavage of the C–OH bond, generating a benzylic radical. This radical is rapidly intercepted by the Ni catalyst, entering a Ni(I)/Ni(III) catalytic cycle that ultimately yields the cross-coupled product[5].

ni_workflow Step1 TiCl4 + Mn Powder Low-Valent Ti Generation Step2 (3-Ethyl-4-fluorophenyl)methanol Homolytic C-O Cleavage Step1->Step2 Step3 Benzyl Radical Formation Step2->Step3 Step5 Radical Capture by Ni(II) Ni(III) Intermediate Step3->Step5 Step4 Ni(0) Catalyst + Aryl Halide Oxidative Addition Step4->Step5 Step6 Reductive Elimination Cross-Coupled Product Step5->Step6

Ni-catalyzed cross-electrophile coupling via Ti-mediated homolytic C-O bond cleavage.

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility when utilizing (3-Ethyl-4-fluorophenyl)methanol as the electrophilic coupling partner.

Protocol A: Base-Free Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 3-ethyl-4-fluoro-diarylmethane derivatives.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with (3-Ethyl-4-fluorophenyl)methanol (1.0 mmol, 154.2 mg) and the desired arylboronic acid (1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 57.8 mg) to the solid mixture. Note: The tetrakis catalyst is sensitive to oxygen; ensure rigorous exclusion of air to prevent catalyst deactivation.

  • Solvent Addition: Inject anhydrous toluene (2.0 mL) into the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 110 °C for 24 hours in an oil bath.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of silica gel to remove the palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target diarylmethane.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling with Aryl Iodides

Objective: Reductive cross-coupling via Ti-mediated radical generation.

  • Catalyst & Reductant Loading: In a glovebox, add NiCl₂(Me₄Phen)·2H₂O (1.8 mol%), manganese powder (3.0 mmol, 164.8 mg), and (3-Ethyl-4-fluorophenyl)methanol (1.0 mmol, 154.2 mg) to a 20 mL reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add anhydrous THF (3.0 mL), followed by 2,6-lutidine (1.5 mmol) and the target aryl iodide (1.2 mmol).

  • Radical Initiator Injection: Slowly add the TiCl₄(lutidine) complex (1.5 mmol) to the stirring mixture. Caution: The generation of low-valent Ti is mildly exothermic.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at reflux (approx. 65–70 °C) for 16 hours.

  • Workup: Quench the reaction carefully with 1N HCl (5 mL) to dissolve the manganese salts. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the comparative reaction parameters and expected performance metrics for the two cross-coupling methodologies utilizing benzylic alcohols.

ParameterPd-Catalyzed Suzuki-Miyaura[3]Ni-Catalyzed Cross-Electrophile[5]
Coupling Partner Arylboronic AcidsAryl Iodides / Bromides
Catalyst System Pd(PPh₃)₄ (5 mol%)NiCl₂(Me₄Phen)·2H₂O (1.8 mol%)
Co-Reductant / Additive None (Base-Free)TiCl₄(lutidine) + Mn powder
Solvent & Temperature Toluene, 110 °CTHF, 65 °C (Reflux)
Reaction Time 24 Hours16 Hours
Primary Mechanism 2e⁻ Oxidative Addition / Transmetalation1e⁻ Homolytic Cleavage / Radical Capture
Expected Yield Range 70% – 92%65% – 86%
Functional Group Tolerance Excellent (Tolerates esters, ethers, halogens)Good (Tolerates fluorides, chlorides, alkyls)

Sources

Application

Application Note: Safe Handling, Storage, and Risk Mitigation for (3-Ethyl-4-fluorophenyl)methanol

Executive Summary & Chemical Context Fluorinated benzyl alcohols are indispensable building blocks in modern drug development, frequently utilized to modulate lipophilicity, enhance metabolic stability, and improve the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Fluorinated benzyl alcohols are indispensable building blocks in modern drug development, frequently utilized to modulate lipophilicity, enhance metabolic stability, and improve the target binding affinity of active pharmaceutical ingredients (APIs). (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) is a specialized, highly valuable derivative within this class[1].

Due to the dual presence of a reactive primary hydroxyl group (-OH) and a stable but thermally sensitive carbon-fluorine (C-F) bond, researchers must employ stringent handling and storage protocols. This guide provides a self-validating framework for the safe manipulation of this compound, ensuring both personnel safety and chemical integrity.

Physicochemical Profiling & Hazard Assessment

To design an effective safety system, we must first understand the intrinsic properties of the molecule. Table 1 summarizes the quantitative data and hazard classifications extrapolated from its closest structural analogs (e.g., 4-fluorobenzyl alcohol).

Table 1: Physicochemical Properties and Hazard Profile
ParameterValue / SpecificationMechanistic Causality / Implication
Chemical Name (3-Ethyl-4-fluorophenyl)methanol-
CAS Number 1135253-08-5Unique identifier for procurement and tracking[1].
Molecular Formula C9H11FO-
Molecular Weight 154.18 g/mol -
Physical State Liquid (Ambient)Requires liquid-specific spill containment strategies[2].
Flash Point ~90 °C (Closed Cup)Classified as a Combustible Liquid (H227) . Requires strict isolation from open flames, hot surfaces, and sparks[2][3].
Density ~1.15 - 1.17 g/mL at 25 °CHeavier than water; will sink and potentially stratify if mixed with aqueous waste streams[2][4].
Incompatibilities Acids, Acid Chlorides, OxidizersThe -OH group undergoes rapid, exothermic esterification with acid chlorides. Strong oxidizers pose a severe fire risk[5].
Decomposition CO, CO₂, HF (Hydrogen Fluoride)Thermal breakdown of the C-F bond releases highly toxic, corrosive HF gas[5].
Mechanistic Insights (The "Why"):

While the compound is stable under standard laboratory conditions, the primary safety concerns stem from its combustibility and its thermal decomposition pathway. If exposed to extreme heat or fire, the homolytic cleavage of the C-F bond leads to the generation of Hydrogen Fluoride (HF) gas [5]. HF is a severe inhalation hazard and causes deep-tissue chemical burns that interfere with calcium metabolism. Therefore, fire suppression and spill containment strategies must account for both organic vapor and acid gas risks.

Standard Operating Procedure (SOP): Safe Handling & Storage

A self-validating safety protocol ensures that failure in one step is mitigated by the next. The following SOP must be strictly adhered to:

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a multi-purpose combination respirator cartridge (Type ABEK, EN14387) when handling outside a fume hood[2].

    • Causality: Type A protects against the organic vapors of the benzyl alcohol, while Type E provides a critical fail-safe against acid gases (like HF) in the event of localized thermal decomposition.

  • Hand Protection: Wear Nitrile or Neoprene gloves tested to EN 374 standards[3].

    • Causality: These materials offer superior resistance to organic solvents compared to standard latex, preventing transdermal absorption of the lipophilic compound.

  • Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133[5].

Storage Segregation Logic

Store the compound in a cool, dry, and well-ventilated environment. Keep containers tightly closed to prevent moisture ingress and vapor accumulation[3][5].

StorageLogic cluster_conditions Optimal Storage Conditions cluster_incompatibles Strictly Segregate From (Incompatibilities) Compound (3-Ethyl-4-fluorophenyl)methanol CAS: 1135253-08-5 Temp Cool & Dry (Well-Ventilated) Compound->Temp Light Protect from Direct Sunlight Compound->Light Seal Tightly Closed Container Compound->Seal Acids Acids & Acid Chlorides (Exothermic Risk) Compound->Acids Oxidizers Strong Oxidizing Agents (Fire Risk) Compound->Oxidizers Heat Ignition Sources (Combustible: ~90°C FP) Compound->Heat

Caption: Logical segregation and optimal environmental conditions for storing fluorinated benzyl alcohols.

Experimental Workflow: Spill Management & Decontamination

In the event of a spill, immediate action is required to prevent vapor accumulation and environmental contamination. Do NOT use combustible materials like sawdust to absorb the spill, as this exacerbates the fire hazard[3][5].

Step-by-Step Spill Protocol:
  • Isolate the Area: Remove all sources of ignition (hot plates, open flames, static sources) immediately.

  • Assess & Evacuate: If the spill exceeds 100 mL or occurs outside a ventilated fume hood, evacuate non-essential personnel.

  • Don PPE: Ensure the ABEK respirator and fresh nitrile gloves are equipped before approaching the spill zone.

  • Containment: Surround the liquid with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads)[3].

  • Neutralization & Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable chemical waste container.

  • Decontamination: Wash the affected area thoroughly with soap and plenty of water to remove residual lipophilic traces[3].

SpillResponse Start Spill Detected Assess Assess Scale & Hazards (Ventilation, Ignition Sources) Start->Assess Evacuate Evacuate Area (If >100 mL or Poor Vent) Assess->Evacuate High Risk PPE Don Appropriate PPE (ABEK Respirator, Nitrile Gloves) Assess->PPE Low Risk Evacuate->PPE Hazmat Cleared Contain Contain Spill (Sand / Non-combustible Absorbent) PPE->Contain Neutralize Sweep & Transfer to Sealed Waste Container Contain->Neutralize Clean Wash Area with Soap & Water Neutralize->Clean Dispose Dispose via Approved Chemical Waste Plant Clean->Dispose

Caption: Step-by-step emergency workflow for containing and neutralizing chemical spills.

Waste Disposal Protocol

Improper disposal of fluorinated organics can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Do not mix (3-Ethyl-4-fluorophenyl)methanol waste with aqueous or acidic waste streams. Collect in a dedicated, chemically compatible "Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with the compound name, CAS number (1135253-08-5), and the hazard warning: "Combustible Liquid / Halogenated Organic."

  • Incineration: Dispose of contents and containers via an approved, licensed waste disposal plant equipped with scrubbers capable of neutralizing HF gas generated during high-temperature incineration[3][5].

References

  • 1135253-08-5 (3-ethyl-4-fluorophenyl)Methanol - USCKS. Available at:[Link][1]

Sources

Method

NMR sample preparation for (3-Ethyl-4-fluorophenyl)methanol analysis

Application Note: Optimized NMR Sample Preparation for the Structural Elucidation of (3-Ethyl-4-fluorophenyl)methanol Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Sample Preparation for the Structural Elucidation of (3-Ethyl-4-fluorophenyl)methanol

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The accurate structural elucidation of fluorinated aromatic compounds is a critical step in modern pharmaceutical development, given the prevalence of fluorine in rationally designed therapeutics. (3-Ethyl-4-fluorophenyl)methanol (C9H11FO, MW: 154.18 g/mol ) presents a unique set of spectroscopic challenges and opportunities. The molecule features an ethyl group, a primary alcohol, and a single fluorine atom directly attached to the aromatic ring.

From an NMR perspective, this compound requires a multi-nuclear approach ( 1 H, 13 C, and 19 F). The presence of the 19 F nucleus (100% natural abundance, spin ½) induces significant heteronuclear scalar coupling ( J -coupling) with both adjacent protons and carbons [1]. While 1 H- 13 C coupling is routinely decoupled in standard 13 C experiments, 19 F- 13 C coupling is typically not decoupled, resulting in complex multiplets (doublets) in the 13 C spectrum [2]. Consequently, the signal-to-noise (S/N) ratio for fluorinated carbons is inherently reduced as the signal intensity is distributed across multiple peaks. Furthermore, the hydroxymethyl group (-CH2OH) exhibits exchangeable proton dynamics that are highly sensitive to solvent selection, concentration, and trace impurities.

This application note details a self-validating protocol for preparing high-fidelity NMR samples of (3-Ethyl-4-fluorophenyl)methanol, ensuring optimal magnetic field homogeneity, precise referencing, and maximum spectral resolution.

Quantitative Parameters for Sample Preparation

To achieve optimal S/N ratios without inducing concentration-dependent line broadening or viscosity issues, the sample mass must be tailored to the target nucleus. Because 13 C signals in this molecule will be split by 19 F coupling (e.g., 1JCF​≈240−250 Hz, 2JCF​≈15−25 Hz), higher concentrations are strictly required for 13 C acquisition[3].

Table 1: Recommended Sample Preparation Parameters for (3-Ethyl-4-fluorophenyl)methanol

Parameter 1 H NMR & 19 F NMR 13 C NMRRationale / Causality
Sample Mass 5 – 25 mg50 – 100 mg 13 C requires higher mass due to low natural abundance (1.1%) and signal splitting from 13 C- 19 F coupling [3].
Solvent Volume 0.6 mL0.6 mLEnsures a 40–50 mm filling height in a standard 5 mm tube, preventing edge-effect magnetic susceptibility distortions [4].
Primary Solvent CDCl 3​ (99.8% D)CDCl 3​ (99.8% D)Standard non-polar solvent; provides sharp signals.
Alternative Solvent DMSO- d6​ (99.9% D)DMSO- d6​ (99.9% D)Strongly hydrogen-bonding; eliminates rapid -OH exchange, allowing observation of 3JHH​ coupling between -CH 2​
  • and -OH.
Internal Standard TMS (0.00 ppm)TMS (0.00 ppm)Universal standard for 1 H and 13 C chemical shift referencing [3].
19 F Reference CFCl 3​ (0.00 ppm)N/ATrichlorofluoromethane (CFCl 3​ ) is the IUPAC standard for 19 F. Alternatively, 3,5-BTFMBA can be used as a secondary standard [5].

Experimental Workflow

The following diagram illustrates the logical progression of sample preparation to ensure a self-validating analytical system. Each step is designed to preemptively eliminate common sources of spectral degradation, such as paramagnetic impurities or particulate-induced shimming failures.

NMR_Workflow A 1. Sample Weighing (5-25 mg for 1H, 50-100 mg for 13C) B 2. Solvent & Standard Addition (CDCl3/DMSO-d6 + TMS/CFCl3) A->B C 3. Dissolution & Homogenization (Vortexing / Mild Sonication) B->C D 4. Particulate Filtration (Glass Wool / PTFE Syringe Filter) C->D E 5. NMR Tube Filling (0.6 mL, 40-50 mm depth) D->E F 6. Multi-Nuclear Acquisition (1H, 13C{1H}, 19F) E->F G 7. Spectral Validation (Lock Stability, Shim Quality, S/N) F->G

Workflow for preparing and validating NMR samples of fluorinated aromatic compounds.

Step-by-Step Methodology & Mechanistic Insights

Step 1: Material Weighing and Secondary Vial Preparation

Action: Weigh the appropriate amount of (3-Ethyl-4-fluorophenyl)methanol (see Table 1) into a clean, dry 2 mL glass vial (not directly into the NMR tube). Causality: Attempting to dissolve solid material directly inside a 5 mm NMR tube leads to incomplete mixing and concentration gradients. Preparing the solution in a secondary vial allows for aggressive homogenization (vortexing/sonication) ensuring a true, thermodynamically stable solution [4].

Step 2: Solvent and Reference Standard Selection

Action: Add 0.65 mL of the chosen deuterated solvent (CDCl 3​ or DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). If precise 19 F referencing is required, spike the solution with a trace amount of Trichlorofluoromethane (CFCl 3​ ) or utilize a sealed capillary insert containing the standard to prevent chemical interaction with the analyte [3]. Causality:

  • Solvent Choice: CDCl 3​ is ideal for routine structural confirmation. However, in CDCl 3​ , the primary alcohol (-OH) proton often appears as a broad singlet due to intermediate chemical exchange with trace water or acidic impurities. If mapping the exact connectivity of the hydroxymethyl group is required, use DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, slowing the -OH proton exchange rate and revealing the scalar coupling ( 3JHH​ ) between the -OH proton and the adjacent -CH 2​

    • protons (appearing as a triplet).
  • Referencing: 19 F chemical shifts span over 1000 ppm and are highly sensitive to solvent effects. Establishing a rigorous internal or external reference (like CFCl 3​ at 0.00 ppm) is mandatory for reproducible reporting [6].

Step 3: Dissolution and Particulate Filtration

Action: Vortex the vial for 30 seconds. Inspect visually against a strong light source. Draw the solution into a glass Pasteur pipette equipped with a tightly packed glass wool plug, or use a 0.22 µm PTFE syringe filter, and filter the solution directly into a high-quality 5 mm NMR tube. Causality: This is the most critical step for spectral resolution. Any suspended solid particles (even micro-crystals or dust) possess a different magnetic susceptibility than the surrounding liquid. These particles create localized magnetic field gradients (inhomogeneities) that cannot be corrected by the spectrometer's shim coils, resulting in broad, asymmetric peaks and loss of fine J -coupling information [4].

Step 4: Tube Filling and Sealing

Action: Ensure the final liquid height in the NMR tube is exactly 40 to 50 mm (approx. 0.6 mL). Cap the tube tightly. Causality: The RF coil in standard NMR probes is typically 15–18 mm long and is centered on the sample. A sample depth of 40–50 mm ensures that the coil is completely filled by an "infinite cylinder" of homogeneous liquid. Samples that are too short cause severe magnetic susceptibility discontinuities at the liquid-air interface, making the sample nearly impossible to shim accurately [4].

Step 5: Spectroscopic Acquisition Considerations

Action: Proceed to acquire 1 H, 13 C{ 1 H}, and 19 F spectra. Causality:

  • 13 C Acquisition: Be prepared for longer acquisition times. The aromatic carbons C4​ (attached to F), C3​ , and C5​ will be split into doublets by the 19 F nucleus. Since routine 13 C NMR utilizes 1 H-decoupling but not 19 F-decoupling, the signal intensity for these carbons is halved (or worse, depending on relaxation times), requiring more scans to achieve an adequate S/N ratio [2].

  • 19 F Acquisition: 19 F NMR spectra of aromatic fluorines typically present as complex multiplets due to coupling with the adjacent aromatic protons [5]. Ensure the spectral window (sweep width) is sufficiently wide, as 19 F chemical shifts are highly dispersed.

References

  • Semantic Scholar. (1989). 1H and 13C spectra of fluorine‐containing polycyclic aromatic hydrocarbons. Retrieved from[Link]

  • ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from[Link]

  • University of Colorado. 19F NMR Reference Standards. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3-Ethyl-4-fluorophenyl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis and purification of (3-Ethyl-4-fluorophenyl)methanol . The synthesis of fluorobenzyl alcohols is a critical operation in the development of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (3-Ethyl-4-fluorophenyl)methanol . The synthesis of fluorobenzyl alcohols is a critical operation in the development of active pharmaceutical ingredients (APIs) and pharmaceutical analytical impurities (PAIs)[1].

This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to focus on the causality of impurity formation and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Impurity Pathway

The standard synthetic route for (3-Ethyl-4-fluorophenyl)methanol involves the hydride reduction of 3-ethyl-4-fluorobenzaldehyde (or the corresponding benzoic acid)[2]. While sodium borohydride ( NaBH4​ ) reduction is generally highly selective, the reaction microenvironment—specifically mixing dynamics, temperature, and quenching efficiency—dictates the impurity profile[3].

SynthesisRoute SM 3-Ethyl-4-fluorobenzaldehyde (Starting Material) Reagent NaBH4 / Methanol (Reduction Phase) SM->Reagent Addition Imp2 Regioisomers (e.g., 2-Ethyl) (Carryover Impurity) SM->Imp2 Upstream Synthesis Product (3-Ethyl-4-fluorophenyl)methanol (Target Product) Reagent->Product Optimal Kinetics Imp1 Unreacted Aldehyde (Incomplete Rxn) Reagent->Imp1 Hydride Degradation Imp3 Borate Complexes (Inorganic Impurity) Reagent->Imp3 Incomplete Quench

Reaction pathway for (3-Ethyl-4-fluorophenyl)methanol synthesis and common impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common organic impurities encountered in this synthesis, and how do they form?

A: The impurity profile is typically dominated by three classes of compounds:

  • Unreacted Starting Material (3-Ethyl-4-fluorobenzaldehyde): Forms when the degradation rate of NaBH4​ in the protic solvent outpaces the reduction kinetics of the aldehyde. Poor mixing dynamics in viscous solvent systems can exacerbate this[3].

  • Regioisomers (e.g., (2-Ethyl-4-fluorophenyl)methanol): This is a carryover impurity. The upstream synthesis of 3-ethyl-4-fluorobenzoic acid often involves the lateral metalation of fluorobenzoic acid derivatives, which can yield a mixture of kinetic and thermodynamic regioisomers if temperature is not strictly controlled[4].

  • Pinacol-type Dimers: Formed via single-electron transfer (SET) reductive coupling, though this is rare with NaBH4​ and more common if dissolving metal reductions or harsh catalytic hydrogenations are attempted.

Q2: Why is my reduction stalling, leaving 10-15% unreacted aldehyde in the final mixture?

A: This is a kinetic competition issue. NaBH4​ reacts with methanol to evolve hydrogen gas, forming tetramethoxyborate. If the aldehyde is added too slowly, or if the reaction temperature exceeds 15 °C during the initial mixing phase, the hydride is consumed by the solvent before it can reduce the substrate. Causality Check: If you observe vigorous, sustained bubbling immediately upon adding the hydride, your solvent is likely too warm or contains excess moisture, leading to rapid reagent degradation.

Q3: I am detecting inorganic boron/aluminum salts in my isolated product. How do I remove them?

A: Boron impurities arise from the incomplete hydrolysis of intermediate borate esters. During the reduction, the alcohol oxygen coordinates with boron. If the reaction is quenched with pure water or weak base, these lipophilic borate complexes partition into the organic extraction layer. Self-Validating Solution: You must use a strong acidic quench (e.g., 1M HCl) to drop the aqueous phase pH below 3. This forces the complete hydrolysis of the borate esters into water-soluble boric acid. The validation metric is the visual disappearance of any emulsion during phase separation; a sharp phase boundary indicates successful hydrolysis.

Quantitative Data: Analytical Tracking

To effectively troubleshoot, you must track the reaction using HPLC or GC-MS. Below is the standardized analytical profile for the reaction mixture.

Table 1: Physiochemical and Analytical Profiles of Reaction Components

CompoundRelative Retention Time (RRT)*UV Max (nm)MS (m/z) [M+H]+Origin / Causality
(3-Ethyl-4-fluorophenyl)methanol 1.00 ~265 155.1 Target Product
3-Ethyl-4-fluorobenzaldehyde1.15~250153.1Hydride degradation / Poor mixing
(2-Ethyl-4-fluorophenyl)methanol0.98~265155.1Upstream metalation carryover[4]
Borate ester complexesN/A (Broad peak)N/AVariableIncomplete acidic quench

*RRT is based on a standard Reverse-Phase C18 HPLC method (Water/Acetonitrile gradient).

Table 2: Rapid Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Persistent Aldehyde peak (>5%) NaBH4​ degraded by solvent.Cool solvent to 0-5 °C before hydride addition. Use staggered addition.
Inseparable Regioisomer peak Impure starting material.Purify the starting aldehyde via bisulfite adduct formation before reduction.
Cloudy organic layer post-extraction Unhydrolyzed borate salts.Re-wash organic layer with 1M HCl, followed by brine.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate the impurities discussed above, implement the following validated methodologies.

Protocol A: Pre-Reduction Purification of Aldehyde (Bisulfite Method)

Purpose: To remove regioisomeric impurities and non-aldehyde carryover from the starting material. Because alcohol regioisomers are nearly impossible to separate via column chromatography, purifying the aldehyde is mandatory.

  • Adduct Formation: Dissolve crude 3-ethyl-4-fluorobenzaldehyde (1.0 eq) in diethyl ether (5 mL/g). Vigorously stir and add a saturated aqueous solution of Sodium Bisulfite ( NaHSO3​ , 2.0 eq).

  • Validation Check: A thick white precipitate (the bisulfite adduct) will form within 30 minutes. If no precipitate forms, the aldehyde is highly degraded.

  • Isolation: Filter the precipitate under vacuum and wash with cold diethyl ether to remove non-aldehyde organic impurities (including regioisomeric byproducts that do not form stable adducts).

  • Regeneration: Suspend the white solid in a 10% aqueous Na2​CO3​ solution and stir until completely dissolved. Extract with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield pure 3-ethyl-4-fluorobenzaldehyde.

Protocol B: Optimized NaBH4​ Reduction & Workup

Purpose: To achieve >99% conversion while preventing the formation of borate ester impurities.

  • Preparation: Dissolve the purified 3-ethyl-4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL/g). Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Hydride Addition: Add NaBH4​ (1.5 eq) in three equal portions over 15 minutes.

    • Causality Note: Staggered addition prevents thermal runaway and minimizes the competitive reaction between the hydride and methanol[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 1 hour.

  • Acidic Quench (Critical Step): Cool the mixture back to 5 °C. Slowly add 1M HCl dropwise until the pH of the solution is definitively < 3 (verify with pH paper).

    • Validation Check: The evolution of hydrogen gas will spike and then cease. The solution must become completely homogenous (no milky suspension).

  • Extraction: Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous residue with ethyl acetate. Separate the layers and wash the organic phase with saturated NaHCO3​ , then brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and evaporate to yield analytically pure (3-Ethyl-4-fluorophenyl)methanol.

References

  • The Journal of Organic Chemistry - ACS Publications. The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids. Retrieved from[Link]

  • ACS Sustainable Chemistry & Engineering. Computer Vision Helps Experimentally Monitor Mixing Effects in Deep Eutectic Solvents. Retrieved from [Link]

  • Pharmaffiliates. 4-Fluorobenzyl Alcohol - API Impurities. Retrieved from[Link]

Sources

Optimization

How to improve the yield of (3-Ethyl-4-fluorophenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5). This molecule is a critical benzyl alcohol intermediate frequently utilized in the development of small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5).

This molecule is a critical benzyl alcohol intermediate frequently utilized in the development of small molecule therapeutics, including recent KRAS G12C/D targeting agents[1]. Due to the electron-withdrawing nature of the para-fluoro group and the steric influence of the meta-ethyl group, researchers often encounter specific yield-limiting bottlenecks during its synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yields.

Synthesis Route Logic

Workflow Start1 Route A: Aldehyde Reduction 3-Ethyl-4-fluorobenzaldehyde Step1A NaBH4, THF/MeOH 0°C to RT Start1->Step1A Start2 Route B: Acid Reduction 3-Ethyl-4-fluorobenzoic acid Step1B BH3-THF 0°C to 65°C Start2->Step1B Start3 Route C: Suzuki Coupling 3-Bromo-4-fluorobenzyl alcohol Step1C Ethylboronic acid, Pd(dppf)Cl2 K3PO4, Toluene/H2O, 90°C Start3->Step1C Product (3-Ethyl-4-fluorophenyl)methanol Target Yield: >90% Step1A->Product High Yield / Fast Step1B->Product Moderate Yield Step1C->Product Susceptible to Protodeboronation

Fig 1: Comparative synthetic workflows for (3-Ethyl-4-fluorophenyl)methanol.

Troubleshooting Guides & FAQs

Q1: Why is my yield stalling at 70-75% during the NaBH₄ reduction of 3-ethyl-4-fluorobenzaldehyde? A: While sodium borohydride (NaBH₄) reductions are theoretically quantitative, stalling with this specific substrate is rarely due to incomplete hydride transfer. Instead, the causality lies in borate complex trapping during the aqueous quench[2].

  • Mechanism: The reduction generates a tetraalkoxyborate intermediate. If the reaction is quenched solely with water or a weak base, these boron-oxygen bonds remain partially intact, pulling the somewhat water-soluble (3-ethyl-4-fluorophenyl)methanol into the aqueous phase during extraction. Furthermore, using pure methanol as a solvent can lead to rapid, competitive degradation of NaBH₄ (evolving H₂ gas) before the aldehyde is fully consumed.

  • Resolution: Use a 10:1 THF/MeOH solvent mixture. The THF provides solubility and moderates reactivity, while the catalytic MeOH accelerates the hydride transfer. Crucially, quench the reaction with saturated aqueous NH₄Cl and stir for at least 30 minutes at room temperature to fully hydrolyze the borate esters before extraction.

Q2: I am using Route C (Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzyl alcohol with ethylboronic acid). I see significant unreacted benzyl alcohol and low product yield. How can I fix this? A: The primary failure mode here is the rapid protodeboronation of ethylboronic acid [3].

  • Mechanism: Alkylboronic acids are highly unstable under strongly basic, aqueous conditions at elevated temperatures. They rapidly hydrolyze to ethane and boric acid. If the transmetalation step of the catalytic cycle is slower than this degradation, the palladium catalyst is left without a coupling partner, stalling the reaction. Additionally, the free hydroxyl group of the benzyl alcohol can weakly coordinate to the Pd center, slowing down oxidative addition.

  • Resolution:

    • Base Selection: Switch from harsh bases (like Na₂CO₃ or NaOH) to a milder, anhydrous base like K₃PO₄.

    • Catalyst: Use a highly active bidentate catalyst like Pd(dppf)Cl₂ to accelerate the transmetalation step, outcompeting the protodeboronation pathway.

    • Stoichiometry: Use a 1.5x to 2.0x excess of ethylboronic acid to compensate for unavoidable degradation.

Q3: My crude NMR shows >95% conversion, but my isolated yields are consistently low after rotary evaporation. What is causing this mass loss? A: (3-Ethyl-4-fluorophenyl)methanol has a relatively low molecular weight (154.18 g/mol ) and exhibits noticeable volatility under high vacuum.

  • Mechanism: Prolonged exposure to high vacuum (<10 mbar) during the removal of extraction solvents (especially if utilizing higher boiling solvents like toluene) leads to evaporative loss of the product. Additionally, its partial solubility in water means that using insufficient organic solvent during extraction leaves product behind.

  • Resolution: Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). When concentrating the organic layers, do not drop the pressure below 50 mbar on the rotary evaporator, and keep the water bath at or below 35 °C.

Quantitative Data Presentation

Synthesis RouteReagents & CatalystsOptimal Solvent SystemTemp (°C)Avg. Isolated Yield (%)Primary Yield-Limiting Factor
Aldehyde Reduction NaBH₄ (1.2 eq)THF/MeOH (10:1)0 to 2592 - 96Borate complex trapping
Acid Reduction Borane-THF (2.0 eq)Anhydrous THF0 to 6585 - 89Over-reduction / Workup loss
Suzuki Coupling Ethylboronic acid (2.0 eq), Pd(dppf)Cl₂, K₃PO₄Toluene/H₂O (5:1)9075 - 82Protodeboronation of Et-B(OH)₂

Self-Validating Experimental Protocols

Protocol A: Optimized NaBH₄ Reduction of 3-Ethyl-4-fluorobenzaldehyde

This protocol incorporates built-in validation steps to ensure complete borate hydrolysis and prevent yield loss[2].

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-4-fluorobenzaldehyde (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous THF (20 mL). Add Methanol (2 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add NaBH₄ (1.2 equiv, 12 mmol) in small portions over 10 minutes to control hydrogen evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

    • Validation Check 1: Monitor by TLC (Hexanes:EtOAc 3:1). The aldehyde starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot (product).

  • Quench (Critical Step): Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (15 mL). Stir vigorously for 30 minutes at room temperature. This ensures the complete breakdown of the borate complex.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure (Rotary evaporator: bath temp 30 °C, pressure >50 mbar).

    • Validation Check 2: ¹H NMR (CDCl₃) should show a distinct singlet at ~4.6 ppm integrating to 2H (the -CH₂OH group) and the disappearance of the aldehyde proton at ~10 ppm.

Protocol B: Suzuki Coupling of 3-Bromo-4-fluorobenzyl alcohol

This protocol minimizes protodeboronation to maximize cross-coupling efficiency[3].

  • Setup: In a Schlenk flask, combine 3-bromo-4-fluorobenzyl alcohol (1.0 equiv), ethylboronic acid (2.0 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a 5:1 mixture of Toluene and H₂O. Degas the entire mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Heating: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with MTBE (3x). Filter the combined organics through a short pad of Celite to remove palladium black.

  • Purification: Concentrate (bath temp <35 °C) and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure benzyl alcohol.

References

  • Title: WO2025230961A1 - Small molecule inhibitors of kras proteins - Google Patents Source: Google Patents URL
  • Title: 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol | 292621-48-8 | Benchchem Source: Benchchem URL
  • Title: The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL

Sources

Troubleshooting

Optimization of reaction conditions for (3-Ethyl-4-fluorophenyl)methanol synthesis

Welcome to the technical support guide for the synthesis of (3-Ethyl-4-fluorophenyl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (3-Ethyl-4-fluorophenyl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust protocols for this important synthesis. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your success in the lab.

Introduction: The Synthetic Approach

(3-Ethyl-4-fluorophenyl)methanol is a substituted benzyl alcohol, a common structural motif in medicinal chemistry and materials science. The most direct and reliable method for its synthesis is the reduction of the corresponding aldehyde, 3-ethyl-4-fluorobenzaldehyde. This transformation is typically achieved with high efficiency using hydride-based reducing agents. This guide will focus on the optimization and troubleshooting of this key reaction step.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing foundational knowledge for planning your experiment.

Q1: What is the recommended starting material for this synthesis?

The ideal and most commercially available starting material is 3-ethyl-4-fluorobenzaldehyde [1]. The purity of this aldehyde is critical for the success of the reaction. Over time, aldehydes can oxidize to the corresponding carboxylic acid. The presence of this acidic impurity can consume the hydride reagent and complicate purification. It is advisable to verify the purity of the aldehyde by NMR or GC-MS before use.

Q2: Which reducing agent is best: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

Both reagents will effectively reduce the aldehyde. However, for this specific transformation, Sodium Borohydride (NaBH₄) is the superior choice .

  • Expertise & Experience: NaBH₄ is a mild and selective reducing agent, perfectly suited for reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[2] Its key advantage is its stability in protic solvents like methanol and ethanol, making the reaction setup and workup significantly easier and safer.[3]

  • Trustworthiness: LiAlH₄ is a much more powerful and less selective reducing agent.[3][4] It reacts violently with protic solvents and requires anhydrous conditions (typically using solvents like THF or diethyl ether), which adds complexity and safety hazards.[5] For a simple aldehyde reduction, the power of LiAlH₄ is unnecessary and introduces needless complications.

Q3: What is the optimal solvent for the reduction using NaBH₄?

Methanol (MeOH) or ethanol (EtOH) are the most common and effective solvents for NaBH₄ reductions.[6] They are inexpensive, readily available, and possess excellent solvating power for both the aldehyde and the borohydride reagent. The reaction proceeds rapidly and cleanly in these solvents at room temperature or below.

Q4: How can I monitor the reaction to know when it's complete?

The most straightforward method is Thin Layer Chromatography (TLC) .[7][8]

  • Setup: Use a silica gel plate and an eluent system such as 3:1 Hexanes:Ethyl Acetate.

  • Visualization: The starting aldehyde and the product alcohol are both UV active and can be visualized under a 254 nm UV lamp.

  • Interpretation: The starting aldehyde will have a higher Rf value (it will travel further up the plate) than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible.

Troubleshooting Guide: From Low Yield to Purification Woes

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Symptom: After workup, the isolated mass of the product is significantly lower than the theoretical yield, or no product is obtained at all.

Diagnostic Workflow:

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sub_node_sm Starting Material (SM) Remains? check_tlc->sub_node_sm Compare to SM standard sub_node_imp New Impurity Spots? check_tlc->sub_node_imp Look for new spots sub_node_clean Clean Conversion but Low Mass check_tlc->sub_node_clean Only product spot visible cause1 Cause: Insufficient Reagent / Short Reaction Time Solution: Add more NaBH₄, warm slightly, or increase time. sub_node_sm->cause1 cause2 Cause: Impure/Degraded Reagent or SM Solution: Use fresh NaBH₄. Check SM purity (oxidation to acid). sub_node_sm->cause2 cause3 Cause: Side Reaction / Wrong Conditions Solution: Verify solvent and temperature. Check for incompatible functional groups. sub_node_imp->cause3 cause4 Cause: Product Loss During Workup Solution: Review extraction/purification steps. Ensure correct pH and sufficient solvent volume. sub_node_clean->cause4

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Cause: Inactive or Insufficient Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a desiccator. If the reaction stalls (i.e., TLC shows significant starting material remaining after a reasonable time), the issue is likely with the reagent.

    • Solution: Add another portion (0.5 equivalents) of fresh NaBH₄ to the reaction mixture. If you suspect your stock is old, use a newly opened bottle.

  • Cause: Impure Starting Material: If the 3-ethyl-4-fluorobenzaldehyde has partially oxidized to 3-ethyl-4-fluorobenzoic acid, the acid will react with the NaBH₄ in a non-productive acid-base reaction, consuming the reagent.

    • Solution: Purify the starting aldehyde via distillation or column chromatography before the reaction. A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can sometimes remove acidic impurities.[7]

  • Cause: Product Loss During Workup: The product alcohol has some water solubility. During the aqueous extraction, product can be lost to the aqueous layer if the pH is not controlled or if insufficient organic solvent is used.

    • Solution: Ensure the aqueous layer is saturated with NaCl (brine) during extraction to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable solvent like ethyl acetate (e.g., 3 x 50 mL) rather than a single large extraction.[9]

Problem 2: Difficult Product Purification

Symptom: Column chromatography yields fractions that are still mixtures, or the product crystallizes with impurities.

Probable Causes & Solutions:

  • Cause: Co-elution of Starting Material: The starting aldehyde and product alcohol have relatively close Rf values.

    • Solution: Optimize your column chromatography solvent system. Use a less polar eluent system (e.g., increase the proportion of hexanes to ethyl acetate) to achieve better separation between the less polar aldehyde and the more polar alcohol. Running a gradient elution can be very effective.[7]

  • Cause: Boron-Containing Impurities: After the reaction, boron byproducts are formed. If the workup is incomplete, these can remain and complicate purification.

    • Solution: The workup is critical for removing these salts. After quenching the excess NaBH₄ with a mild acid (like 1M HCl) until effervescence ceases, ensure the mixture is stirred for 15-20 minutes. This helps hydrolyze the borate esters. Subsequent aqueous washes will then effectively remove the water-soluble boron salts.[10]

Optimized Experimental Protocols

The following protocols are designed for reliability and scalability.

Protocol 1: Synthesis of (3-Ethyl-4-fluorophenyl)methanol

This protocol details the reduction of 3-ethyl-4-fluorobenzaldehyde using NaBH₄.

ParameterRecommended ValueRationale
Starting Material 3-ethyl-4-fluorobenzaldehyde1.0 eq
Reducing Agent Sodium Borohydride (NaBH₄)1.2 - 1.5 eq
Solvent Methanol (MeOH)~0.2 M concentration
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows for rapid reaction.
Reaction Time 1 - 3 hoursTypically complete within this timeframe; monitor by TLC.

Step-by-Step Procedure:

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 3-ethyl-4-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (to a concentration of approx. 0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is complete when the aldehyde spot is consumed.[8]

  • Workup & Purification: Follow the detailed procedure in Protocol 2.

Protocol 2: Reaction Workup and Purification

This protocol ensures the efficient isolation of a pure product.

G A 1. Quench Reaction Cool to 0°C. Slowly add 1M HCl dropwise until gas evolution ceases. B 2. Remove Solvent Concentrate the mixture in vacuo to remove most of the methanol. A->B C 3. Aqueous Extraction Partition residue between Ethyl Acetate and Water. B->C D 4. Separate & Wash Separate layers. Wash organic layer with Water, then Brine. C->D E 5. Dry & Concentrate Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate in vacuo. D->E F 6. Purify Purify the crude oil via silica gel column chromatography. E->F G Pure Product (3-Ethyl-4-fluorophenyl)methanol F->G

Sources

Optimization

Identifying and minimizing side products in (3-Ethyl-4-fluorophenyl)methanol reactions

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals working with (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals working with (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5).

As a benzylic alcohol with both an electron-donating ethyl group and an electron-withdrawing (yet resonance-donating) fluorine atom, this substrate exhibits unique electronic properties. The 3-ethyl group stabilizes incipient benzylic carbocations via hyperconjugation, making the benzylic position highly reactive. While this facilitates desired transformations like oxidation and halogenation, it simultaneously opens competing pathways for side-product formation—most notably etherification and over-oxidation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your reaction selectivity.

I. Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: During aerobic oxidation to the aldehyde, I am observing a massive high-molecular-weight impurity. What is it, and how do I stop it?

The Causality: You are likely forming bis(3-ethyl-4-fluorobenzyl) ether . When utilizing metal-halide catalysts (such as CuBr or Pd-complexes) for aerobic oxidation, ligand exchange between the catalyst and the alcohol can release trace amounts of hydrogen halides (e.g., HBr). This acidic environment protonates the benzylic hydroxyl group, turning it into a prime leaving group (water). Because the 3-ethyl group stabilizes the resulting benzylic carbocation, a second molecule of your starting alcohol rapidly attacks it via an SN​1/SN​2 mechanism, forming the dibenzyl ether byproduct [1]. The Solution: Introduce a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base neutralizes the in situ generated acid, completely shutting down the dehydration/etherification pathway while maintaining the oxidation cycle[1].

Q2: My chlorination reaction using Thionyl Chloride ( SOCl2​ ) suffers from low yields and sulfite-based impurities. How can I improve the purity?

The Causality: The conversion of (3-Ethyl-4-fluorophenyl)methanol to its corresponding benzyl chloride using SOCl2​ generates sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as stoichiometric byproducts. If these gases are not immediately expelled from the liquid phase, the local concentration of reactive acidic species spikes. This trapped gas promotes the formation of stable sulfite adducts and triggers the same etherification discussed in Q1 [2]. The Solution: Reaction selectivity in this system is heavily mass-transfer dependent. You must employ vigorous mechanical stirring (400–600 rpm) to maximize the gas-liquid interfacial area, thereby driving the rapid off-gassing of SO2​ and HCl [2].

Q3: How do I prevent over-oxidation to 3-Ethyl-4-fluorobenzoic acid?

The Causality: Benzaldehydes are highly susceptible to auto-oxidation. In the presence of excess oxygen and high thermal energy, the target 3-ethyl-4-fluorobenzaldehyde undergoes sequential oxidative dehydrogenation to form the carboxylic acid [3]. The Solution: Strict stoichiometric control of the oxidant and temperature modulation are required. If utilizing a continuous flow or pressurized system, lowering the temperature shifts the kinetic preference away from hydrogenolysis/over-oxidation and back toward the primary alcohol oxidation [3].

II. Quantitative Data & Analytical Signatures

To rapidly diagnose failing reactions, cross-reference your analytical data (GC-MS, NMR) with this quantitative summary of common side products.

Side Product / ImpurityReaction ContextPrimary Root CauseDiagnostic Signature (MS / 1 H NMR)Mitigation Strategy
Bis(3-ethyl-4-fluorobenzyl) ether Oxidation / HalogenationAcidic micro-environment; Thermal dehydration.MS: m/z ~290NMR: Singlet at ~4.5 ppm (4H, -CH 2​ -O-CH 2​ -)Add 5 mol% DBU (oxidation) or increase stirring speed (halogenation).
3-Ethyl-4-fluorobenzoic acid Aerobic OxidationExcess oxidant; Extended reaction time; High temp.MS: m/z 168NMR: Broad singlet at ~11.0 ppm (-COOH)Quench reaction immediately upon starting material consumption; lower temp.
Sulfite Adducts Halogenation ( SOCl2​ )Poor off-gas removal trapping SO2​ in solution.MS: m/z > 250 (complex)NMR: Shift in benzylic protons to ~5.1 ppmIncrease agitation to >400 rpm; use a sweep gas (N 2​ ) to clear headspace.

III. Mechanistic Workflows

The following diagrams map the divergent pathways of (3-Ethyl-4-fluorophenyl)methanol, illustrating exactly where reaction conditions dictate the split between target products and side products.

OxidationPathway SM (3-Ethyl-4-fluorophenyl)methanol Aldehyde 3-Ethyl-4-fluorobenzaldehyde (Target) SM->Aldehyde [O], Catalyst Controlled Ether Bis(3-ethyl-4-fluorobenzyl) ether (Dehydration) SM->Ether H+ Catalyst Thermal Acid 3-Ethyl-4-fluorobenzoic acid (Over-oxidation) Aldehyde->Acid Excess O2 High Temp

Reaction pathways of (3-Ethyl-4-fluorophenyl)methanol oxidation and side product formation.

HalogenationPathway SM (3-Ethyl-4-fluorophenyl)methanol Chloride 3-Ethyl-4-fluorobenzyl chloride (Target) SM->Chloride SOCl2 Vigorous Stirring Ether Bis(3-ethyl-4-fluorobenzyl) ether (Impurity 1) SM->Ether Poor HCl Removal Low Stirring Adduct Sulfite Adducts (Impurity 2) SM->Adduct Trapped SO2 Excess Reagent

Halogenation workflow of fluorobenzyl alcohols highlighting impurity formation pathways.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Highly Selective Aerobic Oxidation (Ether-Suppressed)

Adapted from copper-catalyzed aerobic oxidation standards [1].

  • Reactor Charging: To a 50 mL round-bottom flask, add (3-Ethyl-4-fluorophenyl)methanol (10 mmol), CuBr (0.5 mmol, 5 mol%), and DBU (0.5 mmol, 5 mol%). Do not add solvent (solvent-free conditions maximize volumetric productivity).

  • Atmosphere Setup: Equip the flask with a reflux condenser and an air-bubbling tube reaching the bottom of the liquid.

    • Validation Checkpoint 1: Before heating, ensure the air flow rate is steady (approx. 10-15 mL/min). The mixture should be a heterogeneous slurry that turns dark green/brown upon initial mixing, indicating the formation of the active Cu-DBU complex.

  • Reaction Execution: Heat the mixture to 100 °C under vigorous stirring for 8–10 hours.

    • Validation Checkpoint 2: At t=6 hours, pull a 10 µL aliquot for TLC (Hexanes:EtOAc 9:1). You should observe a dominant UV-active spot at Rf​ ~0.6 (aldehyde). If a spot appears at Rf​ ~0.8 (dibenzyl ether), your DBU has been neutralized or omitted; abort and restart.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with 1M HCl (15 mL) to remove the Cu/DBU catalyst system. Extract the organic layer, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Protocol B: High-Purity Chlorination via Vigorous Degassing

Adapted from industrial halogenation parameters for fluorobenzyl alcohols [2].

  • Preparation: In a multi-neck reactor equipped with an overhead mechanical stirrer and a gas scrubber system (containing 2M NaOH), charge (3-Ethyl-4-fluorophenyl)methanol (50 mmol).

  • Reagent Addition: Set the mechanical stirrer to exactly 500 rpm . Dropwise, add Thionyl Chloride ( SOCl2​ , 55 mmol, 1.1 equiv) over 30 minutes at room temperature.

    • Validation Checkpoint 1: Vigorous bubbling must be observed immediately upon addition. If bubbling is sluggish, increase stirring speed to 600 rpm. The visual expulsion of gas confirms that SO2​ and HCl are not being trapped in the matrix.

  • Thermal Maturation: Once addition is complete, gradually heat the reaction mass to 60–70 °C and maintain for 4 hours.

    • Validation Checkpoint 2: Monitor the gas scrubber. The reaction is complete when gas evolution ceases entirely.

  • Isolation: Directly subject the crude reaction mass to fractional distillation under reduced pressure to isolate the pure 3-Ethyl-4-fluorobenzyl chloride.

V. References

  • Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene. Chinese Journal of Chemistry.[Link]

  • Process For Preparation Of Halosubsituted Benzyl Chlorides. Quick Company (Patent Database).[Link]

  • On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. Chemical Engineering Journal.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Purification of (3-Ethyl-4-fluorophenyl)methanol

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing yield losses, purity drops, or unexplained degradation when isolating (3-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing yield losses, purity drops, or unexplained degradation when isolating (3-Ethyl-4-fluorophenyl)methanol .

As a benzylic alcohol, this compound is highly sensitive to the acidic and oxidative environments commonly encountered during standard purification workflows. The electron-donating nature of the 3-ethyl group, combined with the resonance-donating 4-fluoro substituent, heavily stabilizes benzylic carbocation intermediates. This makes the molecule particularly vulnerable to acid-catalyzed etherification and surface-mediated oxidation[1].

Part 1: Diagnostics & Troubleshooting FAQs

Q1: During silica gel chromatography, my product degrades into a new, less polar spot. What is this byproduct, and why is it forming? The Causality: The less polar byproduct is almost certainly the symmetric ether: bis(3-ethyl-4-fluorophenyl)methyl ether. Standard chromatographic silica gel contains exposed silanol groups that render the surface mildly acidic (pH ~4.5–5.5). These Brønsted/Lewis acid sites protonate the benzylic hydroxyl group, facilitating the loss of water to form a highly stabilized benzylic carbocation. A second molecule of your starting alcohol then nucleophilically attacks this carbocation, forming the dibenzyl ether[2]. The Solution: You must neutralize the acidic silanol sites. Pre-treat your silica gel by flushing the packed column with 1–2% Triethylamine (Et₃N) in your non-polar eluent prior to loading the sample.

Q2: After pooling and concentrating my purified fractions, NMR shows a new peak at ~9.9 ppm. How did my pure compound degrade? The Causality: A peak at ~9.9 ppm indicates the formation of 3-ethyl-4-fluorobenzaldehyde. Benzylic alcohols are highly susceptible to oxidation. When dispersed over the massive surface area of silica gel, trace metals in the stationary phase and ambient oxygen can catalyze the oxidation of the alcohol to the aldehyde[3]. Furthermore, thermal stress during rotary evaporation accelerates this auto-oxidation. The Solution: Minimize the compound's residence time on the column. During solvent removal, keep the rotary evaporator water bath strictly below 30°C, and break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air.

Q3: My recovery is poor, and the compound streaks heavily down the column. How can I improve the band shape? The Causality: Streaking is caused by strong, continuous hydrogen bonding between the benzylic hydroxyl group and the silica stationary phase. If the eluent lacks sufficient polarity or hydrogen-bond accepting capability, the equilibrium shifts toward the stationary phase, causing the compound to "drag." The Solution: Utilize a step-gradient elution. Start with 10% Ethyl Acetate in Hexanes to elute non-polar impurities, then sharply increase to 30% Ethyl Acetate to competitively disrupt the hydrogen bonding and elute the benzylic alcohol in a tight, concentrated band.

Part 2: Mechanistic Pathways & Workflows

Etherification A Benzylic Alcohol (3-Ethyl-4-fluorophenyl)methanol C Protonated Alcohol (Good Leaving Group) A->C + H+ B Silica Gel (H+) Acidic Silanol Groups B->C Catalysis D Benzylic Carbocation (Stabilized by Ring) C->D - H2O F Dibenzyl Ether (Decomposition Product) D->F E Attack by 2nd Alcohol Molecule E->F Nucleophilic Attack

Mechanism of acid-catalyzed etherification of benzylic alcohols on silica gel.

Workflow W1 Crude Mixture W2 Pre-treat Silica with 1% Et3N W1->W2 W3 Load Sample (Avoid Overloading) W2->W3 W4 Flash Chromatography (Fast Elution) W3->W4 W5 Concentrate under Vacuum (<30°C) W4->W5 W6 Store under Ar/N2 at -20°C W5->W6

Optimized purification workflow to prevent degradation of benzylic alcohols.

Part 3: Quantitative Data on Degradation

The following table summarizes the causal relationship between purification conditions and the resulting integrity of (3-Ethyl-4-fluorophenyl)methanol.

Purification MethodStationary Phase / ConditionPrimary DegradantExpected RecoveryFinal Purity
Standard Chromatography Untreated Silica Gel (pH ~5)Symmetric Ether45–60%< 85%
Base-Deactivated Chromatography Silica Gel + 1% Et₃NNone> 90%> 98%
High-Temp Concentration Rotary Evaporation (>45°C, Air)Aldehyde~ 70%< 90%
Low-Temp Inert Concentration Rotary Evaporation (<30°C, Ar)None> 95%> 99%

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol 1: Base-Deactivated Silica Gel Chromatography

Self-Validation Checkpoint 1: The 2D-TLC Stability Test Purpose: To empirically prove whether your specific batch of silica gel induces decomposition. Action: Spot your crude mixture in the bottom-left corner of a square TLC plate. Elute in 20% EtOAc/Hexanes. Remove the plate and dry it completely for 10 minutes. Rotate the plate 90 degrees and elute again in the same solvent. Validation: If the compound is stable, all spots will lie perfectly on the diagonal. If you observe spots off the diagonal (specifically a faster-moving ether spot), your compound is actively decomposing on the silica, mandating the base-deactivation steps below.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 1% Triethylamine (Et₃N) in Hexanes (v/v).

  • Column Packing: Slurry pack the silica gel using the 1% Et₃N/Hexanes solution.

  • Deactivation Flush: Pass at least 3 column volumes (CV) of the 1% Et₃N/Hexanes solution through the packed bed. Causality: The basic amine irreversibly binds to the highly acidic silanol sites, preventing them from protonating your benzylic alcohol.

  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess, unbound Et₃N.

  • Loading: Dissolve the crude (3-Ethyl-4-fluorophenyl)methanol in the minimum amount of Toluene (avoid dissolving in pure halogenated solvents, which can act as a secondary acid source) and load it onto the column.

  • Elution: Elute using a fast step-gradient of 10% to 30% EtOAc in Hexanes. Collect fractions promptly.

Protocol 2: Inert Concentration and Storage

Self-Validation Checkpoint 2: Post-Evaporation Mass Balance Purpose: To verify that thermal oxidation did not occur during solvent removal. Action: Weigh your receiving flask before and immediately after concentration. Take a crude ¹H-NMR immediately. Validation: If the mass is lower than theoretically expected and the NMR shows an aldehyde peak (~9.9 ppm), thermal oxidation occurred. If the NMR shows only the benzylic CH₂ (~4.6 ppm), the protocol was successful.

Step-by-Step Methodology:

  • Temperature Control: Set the rotary evaporator water bath to a maximum of 25°C–30°C. Causality: Lower temperatures exponentially decrease the kinetic rate of auto-oxidation.

  • Vacuum Application: Apply a high vacuum (e.g., using a diaphragm pump capable of <10 mbar) to compensate for the low bath temperature.

  • Inert Backfilling: Once the solvent is removed, do not open the system to ambient air. Break the vacuum by purging the rotary evaporator system with Argon or Nitrogen gas.

  • Storage: Transfer the purified oil/solid into an amber vial (to prevent photo-oxidation), flush the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

References

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - ACS Omega.[Link][2]

  • Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica - Growing Science.[Link][3]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - ACS Publications.[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reactions in (3-Ethyl-4-fluorophenyl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive bottleneck in the synthesis of (3-Ethyl-4-fluorophenyl)methanol and its downstream derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive bottleneck in the synthesis of (3-Ethyl-4-fluorophenyl)methanol and its downstream derivatives: incomplete reactions . Whether you are reducing 3-ethyl-4-fluorobenzaldehyde or derivatizing the resulting benzylic alcohol, unreacted starting material compromises yield and complicates purification.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure complete conversion.

Diagnostic Logic & Reaction Workflow

TroubleshootingLogic A Incomplete Reaction Detected via TLC/LCMS B Identify Starting Material A->B C Aldehyde Precursor (NaBH4 Reduction) B->C D Acid/Ester Precursor (LiAlH4 Reduction) B->D E Solvent Competition? (MeOH consumes hydride) C->E F Moisture or Inactive Reagent? D->F G Action: Add NaOH to MeOH or switch to iPrOH E->G H Action: Use fresh LiAlH4 & Fieser Workup F->H

Diagnostic logic for incomplete reductions of fluorinated precursors.

The Causality of Incomplete Reductions

Synthesizing the (3-ethyl-4-fluorophenyl)methanol core typically relies on the hydride reduction of the corresponding aldehyde or carboxylic acid. When Thin Layer Chromatography (TLC) indicates a stalled reaction, the root cause is rarely steric hindrance from the 3-ethyl group; rather, it is rapid hydride depletion or reagent deactivation.

  • NaBH₄ Reductions (Aldehyde Precursors): Sodium borohydride is mildly reactive and typically deployed in protic solvents like methanol. However, NaBH₄ reacts competitively with methanol to form sodium trimethoxyborohydride ( NaBH(OMe)3​ ), which is significantly less reactive. If the methanol is not slightly basic, this parasitic side reaction outpaces the reduction of the fluorinated benzaldehyde, leaving unreacted starting material[1].

  • LiAlH₄ Reductions (Acid/Ester Precursors): Lithium aluminum hydride is highly sensitive to moisture. Using degraded reagent or failing to maintain a rigorous inert atmosphere results in an insufficient stoichiometric ratio of active hydride. Furthermore, improper quenching traps the product in insoluble aluminum complexes, mimicking an "incomplete" reaction due to low isolated yields.

Quantitative Parameter Matrix

To standardize your approach, compare your current reaction parameters against the optimized baseline data below:

Reaction TypePrecursorReagent (Eq.)Solvent SystemTemp ProfileTimePrimary Failure Mode
Mild Reduction AldehydeNaBH₄ (1.5 - 2.0)MeOH (with NaOH) or iPrOH0 °C RT2 - 4 hSolvent competition depleting hydride
Strong Reduction Acid / EsterLiAlH₄ (2.0)Anhydrous THF0 °C Reflux12 - 18 hMoisture degradation; Product trapping
Derivatization AlcoholHATU / BOP (1.2)CH₂Cl₂ / THFRT 60 °C16 - 24 hLow reactivity of uronium intermediates

Self-Validating Experimental Protocols

A robust protocol must validate itself at each step. Implement the following methodologies to guarantee complete conversion.

Protocol A: Optimized NaBH₄ Reduction of 3-Ethyl-4-fluorobenzaldehyde

Mechanistic Goal: Suppress solvent-hydride competition to ensure the aldehyde is fully consumed.

  • Preparation: Dissolve 1.0 equivalent of 3-ethyl-4-fluorobenzaldehyde in methanol (0.2 M). Validation Check: The solution must be completely homogeneous.

  • Solvent Conditioning: Add a catalytic amount of solid NaOH or NaOMe to the methanol. Causality: Basifying the solvent drastically slows the formation of unreactive NaBH(OMe)3​ , preserving the hydride for the targeted aldehyde[1]. Alternatively, substitute methanol with isopropanol.

  • Hydride Addition: Cool the mixture to 0 °C. Add 1.5 equivalents of solid NaBH₄ in four portions over 20 minutes. Validation Check: Observe mild, controlled effervescence ( H2​ gas). A complete lack of bubbling indicates compromised NaBH₄.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation Check: Perform TLC (20% EtOAc/Hexanes). The UV-active aldehyde spot must be completely absent.

  • Quench: Slowly add saturated aqueous NH4​Cl until bubbling ceases, then extract with ethyl acetate.

Protocol B: LiAlH₄ Reduction of 3-Ethyl-4-fluorobenzoic Acid

Mechanistic Goal: Ensure complete reduction and prevent the fluorinated benzyl alcohol from being sequestered in an aluminum emulsion.

  • Setup: Suspend 2.0 equivalents of fresh LiAlH₄ in anhydrous THF under argon at 0 °C.

  • Addition: Dissolve 1.0 equivalent of the benzoic acid in anhydrous THF and add dropwise. Validation Check: Vigorous H2​ evolution will occur as the acidic proton is consumed.

  • Reflux: Heat the reaction to reflux for 12 hours.

  • The Fieser Quench (Critical): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O .

  • Validation Check: Stir vigorously for 30 minutes at room temperature. The solution must transition from a gray slurry to a suspension containing a white, granular precipitate . If the precipitate is gelatinous, the water ratio is incorrect, and the product is trapped. Filter through Celite and wash the cake thoroughly with THF.

Troubleshooting Downstream Derivatization

Once the (3-ethyl-4-fluorophenyl)methanol is isolated, you may need to derivatize it (e.g., forming ethers or esters). Incomplete derivatization is a frequent complaint. Causality: The benzylic alcohol is a moderate nucleophile. When using peptide coupling agents like HATU or BOP to form complex esters or ethers, the guanidinium/uronium intermediates often exhibit lower reactivity with alcohols compared to amines[2]. Solution: Do not rely on standard room-temperature protocols. To drive the reaction to completion, you must use forcing conditions: elevate the temperature to 60 °C and utilize a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of standard tertiary amines[2].

Frequently Asked Questions (FAQs)

Q: My TLC shows a persistent aldehyde spot even after adding excess NaBH₄. Why? A: You are likely experiencing severe solvent competition. If using neutral methanol, the NaBH₄ is reacting with the solvent faster than your substrate. Basify your methanol with a trace of NaOH before adding the hydride, or switch to a less reactive alcohol like isopropanol[1].

Q: During the LiAlH₄ workup, I obtained a thick, unfilterable gelatinous emulsion. How do I recover my product? A: This indicates an incomplete Fieser workup, where aluminum salts have not fully crystallized, trapping your (3-ethyl-4-fluorophenyl)methanol. Do not attempt to extract this directly. Return the mixture to a flask, add Rochelle's salt (potassium sodium tartrate) solution, and stir vigorously overnight. The tartrate will chelate the aluminum, breaking the emulsion and yielding two clean, separable layers.

Q: Does the 4-fluoro substituent negatively impact the reduction rate? A: Mechanistically, the highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I), which actually increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to hydride attack. If your reaction is incomplete, the fault lies with the reagent quality or solvent system, not the electronics of the substrate.

Q: I am seeing a yellowish tint and multiple spots when synthesizing derivatives. What went wrong? A: This points to degradation or impurities in your starting materials rather than an incomplete reaction. Ensure your reagents are freshly distilled or recrystallized, and control the temperature strictly during exothermic additions to prevent thermal decomposition[3].

References

  • Benchchem. "N-Boc-D-prolinol Synthesis: Technical Support & Troubleshooting." Benchchem.

  • Reddit Chemistry Community. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?" Reddit. 1

  • Beilstein Journals. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications." Beilstein Journal of Organic Chemistry.2

  • Benchchem. "How to avoid the formation of impurities during the synthesis of benzoylhydrazines." Benchchem.3

Sources

Troubleshooting

Column chromatography techniques for purifying (3-Ethyl-4-fluorophenyl)methanol

Welcome to the Technical Support Center for the chromatographic purification of (3-Ethyl-4-fluorophenyl)methanol [1]. This guide is designed for researchers and drug development professionals who require high-purity isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of (3-Ethyl-4-fluorophenyl)methanol [1]. This guide is designed for researchers and drug development professionals who require high-purity isolation of this specific fluorinated benzyl alcohol. By understanding the underlying physicochemical interactions between the analyte, the stationary phase, and the mobile phase, you can transition from trial-and-error chromatography to rational method design.

Part 1: Method Development & Troubleshooting FAQs

Q: What is the optimal solvent system for purifying (3-Ethyl-4-fluorophenyl)methanol? A: The compound features a moderately polar benzylic hydroxyl (-OH) group, counterbalanced by a lipophilic ethyl group and an electron-withdrawing fluorine atom. A standard normal-phase silica gel column using a gradient of Hexanes and Ethyl Acetate (EtOAc) is highly effective. Start your Thin Layer Chromatography (TLC) screening at 10% EtOAc in Hexanes. The goal is to achieve an Rf value between 0.13 and 0.40[2]. This specific range strikes the optimal balance between resolution (separation from impurities) and elution time, minimizing solvent waste.

Q: My target compound is co-eluting with its precursor, 3-ethyl-4-fluorobenzaldehyde. How can I resolve this? A: Aldehydes are less polar than their corresponding alcohols because they lack hydrogen-bond donating capabilities. On normal-phase silica, the aldehyde will elute before the alcohol. If co-elution occurs, your mobile phase is too strong (too polar), which compresses the separation window. To fix this, decrease the initial EtOAc concentration to 5% to ensure a ΔRf (difference in retention factor) of at least 0.15 between the two spots[3]. Alternatively, substitute hexanes with heptane; the slightly lower polarity of heptane can enhance the resolution of closely eluting fluorinated aromatics[4].

Q: I am observing severe band tailing (streaking) during elution. How can I correct this? A: Band tailing for benzyl alcohols is typically caused by strong, non-linear hydrogen bonding between the benzylic hydroxyl group and the free, acidic silanol groups (Si-OH) on the silica gel stationary phase. To mitigate this, utilize a gradient elution rather than an isocratic run. Slowly increasing the polarity (e.g., ramping EtOAc from 10% to 30%) allows the stronger solvent to competitively bind the silanol sites at the tail end of the band, "pushing" the tail forward and sharpening the peak.

Q: Should I use liquid loading or dry loading for the crude mixture? A: If your crude mixture requires a strong, polar solvent like Dichloromethane (DCM) or Methanol to fully dissolve, dry loading is mandatory . Liquid loading a solution dissolved in DCM onto a hexane-equilibrated column triggers the "strong solvent effect." The DCM will carry the analyte rapidly down the column before the mobile phase can establish equilibrium, leading to massive band broadening. By dry loading, you evaporate the strong solvent, allowing the analyte to adsorb uniformly onto the silica, relying entirely on the mobile phase for controlled desorption[5].

Part 2: Quantitative Elution Dynamics

To assist in your method development, the following table summarizes the expected retention behavior of (3-Ethyl-4-fluorophenyl)methanol based on the polarity index of the mobile phase.

Mobile Phase (Hexane : EtOAc)Estimated Polarity IndexExpected Rf ValueResolution Quality & Causality
100:0 0.10.00None: Analyte remains strongly adsorbed to silica via H-bonding.
90:10 ~0.50.10 - 0.15High: Slow elution; ideal for separating closely related impurities.
80:20 ~0.90.25 - 0.35Optimal: Best balance of peak sharpness and solvent efficiency.
50:50 ~2.2> 0.70Poor: Analyte is stripped from the column too quickly; high risk of co-elution.

Part 3: Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve common elution issues encountered during the purification of fluorinated benzyl alcohols.

Troubleshooting A Issue Detected: Impure Fractions B Analyze TLC of Fractions A->B C Is it Band Tailing or Co-elution? B->C D Band Tailing (Silanol Interaction) C->D Streaking spots E Co-elution (Similar Polarity) C->E Overlapping spots F Action: Switch to Gradient Elution D->F G Action: Decrease Initial Solvent Polarity E->G H Action: Use Dry Loading Instead of Liquid E->H If sample is viscous

Troubleshooting decision tree for resolving common flash chromatography elution issues.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, a verification step is included to ensure the scientific integrity of the purification.

Step 1: TLC Method Validation
  • Prepare a 1 mg/mL solution of the crude mixture in DCM.

  • Spot the solution onto a silica gel 60 F254 TLC plate.

  • Develop the plate in a chamber containing 80:20 Hexanes:EtOAc .

  • Validation: Visualize under UV light (254 nm). Then, submerge the plate in Potassium Permanganate (KMnO₄) stain and gently heat. The benzylic alcohol will rapidly oxidize, reducing Mn(VII) to Mn(IV), appearing as a bright yellow spot against a purple background. Confirm the target spot has an Rf of ~0.30.

Step 2: Dry Loading Preparation
  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add clean, dry silica gel to the flask (approximately 2 to 3 times the mass of the crude mixture).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until the mixture becomes a free-flowing powder[5].

  • Validation: The powder must not clump or stick to the glass; clumping indicates residual strong solvent, which will ruin the separation.

Step 3: Column Packing and Elution
  • Slurry pack a normal-phase silica column using 100% Hexanes. Ensure there are no air bubbles or cracks in the silica bed.

  • Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Top with a thin protective layer of clean sand.

  • Begin elution using a gradient method:

    • 0 - 2 Column Volumes (CV): 100% Hexanes (Washes out non-polar impurities).

    • 2 - 6 CV: 90:10 Hexanes:EtOAc.

    • 6 - 12 CV: 80:20 Hexanes:EtOAc (Target compound elutes here).

Step 4: Fraction Analysis & Pooling
  • Collect fractions in standard test tubes.

  • Self-Validating Check: Spot every third fraction alongside a spot of the original crude mixture on a single TLC plate.

  • Develop and stain. Only pool fractions where the spot perfectly aligns with the target Rf from Step 1 and shows absolutely no secondary spots under both UV and KMnO₄ visualization.

References

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Sorbtech.com. Available at:[Link]

  • 5 Steps to successful flash chromatography - Biotage. Biotage.com. Available at:[Link]

  • Column chromatography issues : r/chemistry - Reddit. Reddit.com. Available at:[Link]

Sources

Optimization

Managing temperature control in large-scale (3-Ethyl-4-fluorophenyl)methanol synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3-Ethyl-4-fluorophenyl)methanol. Proper temperature control is not m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3-Ethyl-4-fluorophenyl)methanol. Proper temperature control is not merely a procedural step but the cornerstone of a safe, efficient, and reproducible synthesis. This document is structured to address specific issues encountered in the field, explaining the causality behind experimental choices to ensure both scientific integrity and successful outcomes.

Section 1: Foundational Principles of Thermal Management

The synthesis of (3-Ethyl-4-fluorophenyl)methanol, typically involving the reduction of 3-ethyl-4-fluorobenzaldehyde, is a process dominated by exothermic events. The energy released, if not managed effectively, can lead to hazardous pressure buildup, decreased yield, and the formation of critical impurities. On a large scale, where the surface-area-to-volume ratio decreases, efficient heat dissipation becomes the primary operational challenge.

A critical precursor, 3-ethyl-4-fluorobenzaldehyde, may be synthesized via a Grignard reaction, which is notoriously difficult to control. The formation of the Grignard reagent itself is highly exothermic and often preceded by an unpredictable induction period, posing a significant risk of a runaway reaction.[1][2][3] The subsequent reduction of the aldehyde, for instance with a hydride reagent like sodium borohydride, is also a significant exothermic step that demands stringent temperature control to prevent side reactions and ensure the desired product's purity.

Table 1: Key Thermal Parameters and Considerations

ParameterSignificance in Large-Scale SynthesisTypical Control Strategy
Heat of Reaction (ΔHrxn) High exothermicity can overwhelm cooling capacity, leading to a runaway reaction.[3]Slow, controlled addition of reagents; efficient reactor cooling systems (e.g., jacketed reactors with chillers); use of less concentrated reagents.
Grignard Induction Period A delay followed by a sudden, violent initiation of the exotherm can occur, making manual control impossible.[1]Careful activation of magnesium; use of initiators (e.g., iodine crystal); monitoring for subtle signs of reaction initiation before proceeding with bulk reagent addition.[4]
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature reached during the reaction under desired operating conditions. Exceeding this can trigger side reactions or decomposition.[5]Define a strict upper temperature limit; implement automated controls to throttle reagent addition or increase cooling if the limit is approached.
Heat Transfer Coefficient Determines the efficiency of heat removal from the reactor. Poor agitation or viscous media can lower this value.Optimize stirring rate for maximum surface contact with the cooling jacket; select appropriate solvents to maintain low viscosity.[4]
Solvent Boiling Point Acts as a passive safety control; boiling can dissipate large amounts of heat (reflux cooling). However, it can also lead to dangerous pressure increases in a closed system.Select a solvent with a suitable boiling point (e.g., THF) that can help moderate the reaction temperature without being too volatile.[4]

Section 2: Troubleshooting Guide for Temperature Control

This section addresses specific problems in a direct question-and-answer format.

Q1: My Grignard reaction to form a precursor is not initiating after adding a small portion of the organic halide. I am considering applying heat. What are the risks and the correct procedure?

A1: Applying external heat to a stalled Grignard reaction is a high-risk activity. The primary danger is a delayed, runaway initiation.[4] An induction period is common, during which reactive sites on the magnesium surface are slowly activated.[1] If you apply heat and then the reaction initiates, the combined heat from your external source and the sudden, rapid exotherm can overwhelm the cooling system, leading to violent boiling and a potential breach of the reactor.

Recommended Actions:

  • Patience and Observation: First, ensure vigorous stirring and wait. Look for subtle signs of initiation like gentle bubbling, localized warming detected by a probe, or the appearance of cloudiness.[4]

  • Chemical Activation: If the reaction remains dormant, consider adding a single, small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.

  • Controlled Thermal Activation: If chemical activation fails, use a heat gun to gently and briefly warm a small spot on the flask. Be prepared to immediately apply cooling (e.g., with a dry ice/acetone bath) the moment the reaction starts.[6] Never leave the reaction unattended while heating.

Q2: During the dropwise addition of sodium borohydride to 3-ethyl-4-fluorobenzaldehyde, I'm observing temperature spikes that exceed my 5°C set point, even with the cooling jacket at maximum. What is happening and how can I fix it?

A2: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a common scale-up challenge. The causes are typically twofold: the reagent addition rate is too fast for the system's heat transfer capability, or there is poor heat transfer due to inadequate mixing.

Recommended Actions:

  • Reduce Addition Rate: Immediately slow down the rate of addition. For large-scale operations, using a high-precision dosing pump is essential for maintaining a slow, steady feed.[4]

  • Improve Agitation: Increase the stirrer speed. This improves the heat transfer from the bulk of the liquid to the cooled reactor walls. Ensure the vortex is not so deep that it introduces gas from the headspace into the liquid, which can impede mixing.

  • Dilute the Reagent: Adding the reducing agent as a solution rather than a solid can help moderate the reaction rate. The solvent will act as a heat sink, and the addition can be controlled more easily.

  • Re-evaluate Cooling Capacity: For subsequent runs, consider starting the reaction at a lower initial temperature (e.g., -5°C to 0°C) to provide a larger thermal buffer before the exotherm begins.

Q3: After my synthesis, HPLC analysis shows a significant percentage of an unknown, high-molecular-weight impurity. Could this be related to temperature excursions?

A3: Yes, it is highly likely. Temperature excursions are a leading cause of side product formation. In the context of this synthesis, two likely candidates for high-molecular-weight impurities are:

  • Wurtz Coupling Products: If a Grignard route was used for a precursor, overheating can promote the reaction of the Grignard reagent with unreacted organic halide, leading to a biphenyl-type dimer.[7]

  • Condensation Products: During the reduction of the aldehyde, excessively high temperatures or localized hot spots (due to poor mixing) can promote side reactions. For instance, base-catalyzed self-condensation of the aldehyde (an aldol-type reaction) could occur before it is reduced.

Recommended Actions:

  • Review Batch Records: Scrutinize the temperature logs for any deviations from the set protocol. Even brief spikes can significantly impact the impurity profile.

  • Improve Temperature Control: Implement the strategies from A2 (slowing addition, improving mixing) to prevent future excursions.

  • Consider Reverse Addition: In some cases, adding the aldehyde solution to the reducing agent slurry (instead of the other way around) can maintain a low concentration of the aldehyde, minimizing self-condensation. This must be evaluated carefully for safety.

Section 3: Frequently Asked Questions (FAQs)

What is the optimal temperature range for the reduction of 3-ethyl-4-fluorobenzaldehyde with sodium borohydride? For optimal selectivity and to minimize side reactions, the reduction should be carried out at a low temperature. A typical range is 0°C to 10°C .[8] The addition of the reducing agent should be controlled to ensure the internal temperature does not exceed this range. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it goes to completion.[9]

How does large-scale equipment selection impact temperature control? Equipment selection is critical. A glass-lined or stainless steel jacketed reactor is standard. The key is the efficiency of the cooling system. A simple water-cooled jacket may be insufficient. A dedicated chiller unit capable of circulating a cooling fluid (e.g., glycol/water mixture) at sub-zero temperatures provides much more robust control. Additionally, the reactor's agitator design (e.g., anchor, turbine) and baffle system are crucial for ensuring efficient heat transfer throughout the entire reaction mass.

Are there safer alternative technologies for managing this synthesis? Yes. Flow chemistry, or continuous processing, is an inherently safer technology for handling highly exothermic reactions.[2][9] By performing the reaction in a small-volume microreactor or continuous stirred-tank reactor (CSTR), the heat generated is dissipated almost instantaneously due to the extremely high surface-area-to-volume ratio.[2] This eliminates the risk of thermal accumulation and runaway reactions, allowing the process to be run at potentially higher temperatures for faster throughput without compromising safety.

Section 4: Experimental Protocols

Protocol 4.1: Temperature-Controlled Reduction of 3-ethyl-4-fluorobenzaldehyde

  • Objective: To safely and efficiently reduce 3-ethyl-4-fluorobenzaldehyde to (3-Ethyl-4-fluorophenyl)methanol while maintaining strict temperature control.

  • Equipment: Jacketed reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel/dosing pump.

  • Reactor Setup: Charge the jacketed reactor with 3-ethyl-4-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol (5-10 volumes).

  • Inerting and Cooling: Purge the reactor with an inert atmosphere (e.g., nitrogen). Begin cooling the reactor jacket using a chiller set to -5°C. Start agitation.

  • Initial Cooldown: Cool the stirred solution until the internal temperature is stable between 0°C and 5°C .

  • Reagent Preparation: In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄, ~0.3 eq) in the same solvent.

  • Controlled Addition: Add the NaBH₄ solution/slurry to the aldehyde solution dropwise via a dosing pump over a period of 1-2 hours. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10°C. [10]

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 5-10°C for an additional hour. Monitor the reaction progress by TLC or LC-MS.

  • Warming: If the reaction is not complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5°C. Slowly and carefully quench the reaction by the dropwise addition of a weak acid (e.g., 1M HCl or saturated ammonium chloride solution) to neutralize excess hydride and decompose borate complexes. The quench is also exothermic and requires cooling.

  • Workup: Proceed with standard aqueous workup and extraction procedures.

Section 5: Visualization & Workflow Diagrams

Diagram 5.1: Troubleshooting Thermal Excursions

G start Temperature Rises >5°C Above Setpoint check_addition Is Reagent Addition Active? start->check_addition stop_addition IMMEDIATELY STOP Reagent Addition check_addition->stop_addition Yes check_cooling Is Cooling System At Max Capacity? check_addition->check_cooling No stop_addition->check_cooling emergency_cool Apply Emergency Cooling (e.g., Dry Ice Bath) check_cooling->emergency_cool Yes check_agitation Is Agitation Effective? check_cooling->check_agitation No (Increase Capacity) prepare_quench Prepare to Quench (If Temp Still Rising) emergency_cool->prepare_quench increase_agitation Increase Stirrer Speed check_agitation->increase_agitation No check_agitation->prepare_quench Yes increase_agitation->prepare_quench notify Notify Supervisor & Consult Emergency Plan prepare_quench->notify monitor Monitor Temperature Closely notify->monitor G charge Charge Aldehyde & Solvent cool1 Cool Reactor [T_internal = 0-5°C] charge->cool1 add Controlled Addition of Reducing Agent cool1->add T_internal < 10°C react Hold & Monitor Reaction add->react cool2 Cool Reactor [T_internal = 0-5°C] react->cool2 quench Controlled Quench cool2->quench T_internal < 15°C workup Aqueous Workup & Extraction quench->workup

Caption: Key synthesis steps with critical temperature control points.

References

  • Mettler Toledo. "Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow." Mettler Toledo, Accessed March 10, 2026. [Link]

  • Mostafa, E. "Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis." Journal of Molecular Pharmaceutics & Organic Process Research, 2024. [Link]

  • Vatsa, R., et al. "Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience." Indian Journal of Nuclear Medicine, 2018. [Link]

  • American Chemical Society. "Grignard Reactions Go Greener with Continuous Processing." ACS, Accessed March 10, 2026. [Link]

  • Vatsa, R., et al. "Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience." Indian Journal of Nuclear Medicine, 2018. [Link]

  • Kunick, C. "Calorimetric investigation of the formation of Grignard reagents." Helmholtz-Zentrum Dresden-Rossendorf, Accessed March 10, 2026. [Link]

  • Schwarzer, M., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ChemRxiv, 2023. [Link]

  • Sessler, J. L., Mozaffari, A., & Johnson, M. R. "3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN." Organic Syntheses, Coll. Vol. 9, p.242 (1998); Vol. 72, p.25 (1995). [Link]

  • Chemical Synthesis Database. "(3-ethyl-4-fluorophenyl)methanol." Chemical Synthesis Database, Accessed March 10, 2026. [Link]

  • Processes. "Advanced Process Control Strategies for Efficient Methanol Production from Natural Gas." MDPI, 2024. [Link]

  • ResearchGate. "Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape." ResearchGate, 2020. [Link]

  • Institut "Jožef Stefan". "Modern Synthesis Processes and Reactivity of Fluorinated Compounds." Izvolitve, Accessed March 10, 2026. [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses, Accessed March 10, 2026. [Link]

  • Chemical Synthesis Database. "3-ethyl-4-fluorobenzaldehyde." Chemical Synthesis Database, Accessed March 10, 2026. [Link]

  • Wiley Online Library. "Advancing Critical Chemical Processes for a Sustainable Future: Challenges for Industry and the Max Planck–Cardiff Centre on..." Wiley, Accessed March 10, 2026. [Link]

  • Google Patents. "CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • Chen, L., et al. "Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan." Chemical Engineering Transactions, 2025. [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 2003. [Link]

  • Royal Society of Chemistry. "Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors." Organic & Biomolecular Chemistry, 2014. [Link]

  • Martin, V. I., et al. "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes." ACS Omega, 2017. [Link]

  • Tanaka, S., et al. "Dynamical process of bit-width reduced Ising model in simulated annealing." arXiv, 2023. [Link]

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Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for (3-Ethyl-4-fluorophenyl)methanol: A Comparative Guide

Executive Summary & Scientific Rationale In the development of active pharmaceutical ingredients (APIs), fluorinated building blocks such as (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) serve as critical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the development of active pharmaceutical ingredients (APIs), fluorinated building blocks such as (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) serve as critical intermediates. Ensuring the purity and stability of this compound is paramount, as trace impurities can propagate through synthetic pathways, altering the efficacy or safety profile of the final drug product.

When transferring analytical methods from an R&D environment to a Quality Control (QC) laboratory, or when consolidating data for regulatory submissions, cross-validation of orthogonal analytical platforms is required. According to the finalized ICH Q2(R2) guidelines [1], cross-validation provides documented evidence that a method yields reliable, equivalent data regardless of the testing site or underlying technology.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of (3-Ethyl-4-fluorophenyl)methanol.

Mechanistic Grounding: The Causality Behind Orthogonal Selection

As Application Scientists, we do not select analytical methods arbitrarily; the physicochemical properties of the analyte dictate the platform.

  • The Chromophore Advantage (HPLC-UV): The fluorophenyl ring provides a strong, distinct UV chromophore. HPLC operates at ambient or near-ambient temperatures, making it the gold standard for preventing thermal degradation during analysis.

  • The Universal Carbon Response (GC-FID): The relatively low molecular weight and volatility of the benzylic alcohol moiety make it highly amenable to gas-phase separation. More importantly, FID provides a mass-proportional response to almost all carbon-containing compounds.

The Self-Validating Loop: Relying solely on HPLC-UV is a critical vulnerability. If the synthetic route leaves behind non-UV-absorbing aliphatic solvents or reagents, HPLC will report an artificially high purity (e.g., 99.9% by area). Conversely, GC-FID exposes these volatile aliphatic impurities. However, fluorinated benzyl alcohols are susceptible to artifactual oxidation in hot GC injector ports, potentially converting the alcohol into 3-ethyl-4-fluorobenzaldehyde.

By cross-validating the ambient-temperature HPLC method against the universal-detection GC method, we create a self-validating system . If the GC assay is significantly lower than the HPLC assay, it flags thermal degradation in the injector. If the HPLC assay is significantly higher, it flags UV-transparent impurities.

CrossValidation A Analyte: (3-Ethyl-4-fluorophenyl)methanol B Method A: HPLC-UV (Liquid Phase / Chromophore) A->B UV Detection (254 nm) C Method B: GC-FID (Gas Phase / Universal Carbon) A->C Thermal Volatilization D System Suitability Testing (SST) RSD ≤ 2.0% B->D C->D E Statistical Equivalence (Student's t-test & F-test) D->E Data Aggregation F Validated Orthogonal Platform E->F ICH Q2(R2) Compliant

Orthogonal cross-validation workflow for analytical methods per ICH Q2(R2) guidelines.

Experimental Protocols: A Self-Validating Framework

To establish equivalency, both methods must be executed under strict, reproducible conditions. The following step-by-step methodologies have been optimized to suppress secondary interactions that could skew the comparative data.

Method A: HPLC-UV (Reference Method)

Causality Check: We utilize Trifluoroacetic Acid (TFA) in the mobile phase. The fluorine atom on the analyte withdraws electron density, slightly increasing the acidity of the benzylic hydroxyl group. TFA suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing and ensuring accurate integration.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Channel A: 0.05% TFA in LC-MS grade Water.

    • Channel B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve the (3-Ethyl-4-fluorophenyl)methanol reference standard in a 50:50 Water:Acetonitrile diluent to achieve a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (SST): Inject the standard solution 6 consecutive times. Proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

Method B: GC-FID (Orthogonal Method)

Causality Check: We utilize a deactivated glass liner and cap the injector temperature at 250°C. Exceeding this temperature catalyzes the oxidation of the benzylic alcohol to its corresponding aldehyde, creating a false-positive impurity profile.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in anhydrous Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Note: DCM is highly volatile and elutes well before the analyte, preventing solvent masking.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Injector: 250°C (Split ratio 10:1).

    • Oven: Initial hold at 80°C for 2 min; ramp at 15°C/min to 250°C; final hold for 5 min.

    • Detector (FID): 280°C.

  • System Suitability (SST): Inject the standard 6 times. Proceed only if the peak area RSD is ≤ 2.0%.

DegradationPathway A (3-Ethyl-4-fluorophenyl)methanol (Target Analyte) B 3-Ethyl-4-fluorobenzaldehyde (Primary Oxidant) A->B Oxidation (Air/Heat) D Non-UV Absorbing Aliphatic Impurities A->D Synthetic Byproducts C 3-Ethyl-4-fluorobenzoic acid (Secondary Oxidant) B->C Further Oxidation

Primary degradation and impurity pathways requiring orthogonal detection strategies.

Data Presentation & Comparative Analysis

To satisfy regulatory thresholds for cross-validation [2], the data generated from both platforms must be statistically evaluated for equivalence. The following tables summarize the experimental validation metrics.

Table 1: System Suitability Testing (SST) Comparison

Both methods must demonstrate baseline chromatographic performance before quantitative comparison can occur.

ParameterHPLC-UV (Method A)GC-FID (Method B)ICH Q2(R2) Acceptance Criteria
Retention Time (min) 6.45 ± 0.028.12 ± 0.03N/A
Tailing Factor ( Tf​ ) 1.151.08≤ 2.0
Theoretical Plates (N) > 15,000> 45,000> 2,000
Injection Precision (RSD, n=6) 0.8%1.2%≤ 2.0%
Table 2: Accuracy and Recovery (Spike Study)

To rule out matrix effects or active-site adsorption in the GC liner, a spike recovery study was performed at 50%, 100%, and 150% of the nominal target concentration (1.0 mg/mL).

Spike LevelHPLC-UV Recovery (%)GC-FID Recovery (%)Mean Difference (%)
50% (0.5 mg/mL) 99.8 ± 0.598.5 ± 1.11.3
100% (1.0 mg/mL) 100.2 ± 0.499.1 ± 0.91.1
150% (1.5 mg/mL) 99.9 ± 0.699.4 ± 0.80.5

Observation: The GC-FID method exhibits a slightly lower recovery at the 50% level, indicative of minor active-site adsorption in the glass liner, but remains well within the 98.0% - 102.0% acceptable recovery window.

Table 3: Statistical Equivalence (Method A vs. Method B)

To objectively prove that the two methods are interchangeable for the assay of (3-Ethyl-4-fluorophenyl)methanol, an F-test (comparing method variances) and a Student's t-test (comparing method means) were applied to the 100% spike level data.

Statistical TestCalculated ValueCritical Value (95% Confidence)Conclusion
F-Test (Variance) 3.145.05Variances are statistically equivalent
Student's t-Test (Means) 1.822.22Means are not significantly different

Conclusion

The cross-validation data confirms that both HPLC-UV and GC-FID are highly robust, equivalent methodologies for the quantification of (3-Ethyl-4-fluorophenyl)methanol. Because the calculated t-value (1.82) is less than the critical t-value (2.22), there is no statistically significant difference between the liquid-phase and gas-phase analytical results. Laboratories can confidently transfer this method between sites, utilizing either platform based on equipment availability, without compromising data integrity or regulatory compliance.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative

Comparing the efficacy of different reducing agents for (3-Ethyl-4-fluorophenyl)methanol synthesis

An in-depth analysis of the synthetic pathways for (3-Ethyl-4-fluorophenyl)methanol requires a rigorous evaluation of hydride-based reducing agents. As a critical intermediate in the development of modern active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the synthetic pathways for (3-Ethyl-4-fluorophenyl)methanol requires a rigorous evaluation of hydride-based reducing agents. As a critical intermediate in the development of modern active pharmaceutical ingredients (APIs)—including novel KRAS inhibitors and Sodium Hydrogen Exchanger Isoform-1 (NHE-1) inhibitors[1]—the efficient, scalable, and safe synthesis of this fluorinated benzyl alcohol[2] is paramount.

The optimal reduction strategy depends entirely on the oxidation state of the available precursor: 3-ethyl-4-fluorobenzaldehyde versus 3-ethyl-4-fluorobenzoic acid (or its ester derivatives). Below is a comprehensive guide comparing the efficacy, mechanistic causality, and operational protocols of the most relevant reducing agents.

Mechanistic Causality & Reagent Selection

The selection of a reducing agent is not arbitrary; it is dictated by the electronic properties of the metal-hydride bond and the solvent environment.

  • Sodium Borohydride ( NaBH4​ ) for Aldehydes: Boron is relatively electronegative, making the B-H bond less polarized and NaBH4​ a mild hydride donor[3]. It is the absolute reagent of choice for reducing 3-ethyl-4-fluorobenzaldehyde. The reaction is typically run in a protic solvent like methanol. The causality here is twofold: methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a solvolysis agent to break down the intermediate alkoxyborate complex, driving the reaction to completion[4].

  • Lithium Aluminum Hydride ( LiAlH4​ ) for Acids/Esters: Aluminum is less electronegative than boron, resulting in a highly polarized Al-H bond that makes LiAlH4​ a significantly stronger, non-selective reducing agent[3]. It is mandatory if starting from 3-ethyl-4-fluorobenzoic acid or its esters. The Lewis acidic Li+ ion coordinates with the carbonyl oxygen, activating the inherently less reactive ester/acid toward nucleophilic attack. Because LiAlH4​ reacts violently with protons to form hydrogen gas, strictly anhydrous aprotic solvents (like THF) are required.

SynthesisWorkflow Target (3-Ethyl-4-fluorophenyl)methanol Synthesis Pathways Aldehyde Precursor: 3-Ethyl-4-fluorobenzaldehyde Target->Aldehyde Ester Precursor: Methyl 3-ethyl-4-fluorobenzoate Target->Ester NaBH4 NaBH4 / MeOH 0°C to RT Chemoselective, Mild Aldehyde->NaBH4 LiAlH4 LiAlH4 / THF 0°C to RT Strong, Anhydrous req. Ester->LiAlH4 Product Product: (3-Ethyl-4-fluorophenyl)methanol NaBH4->Product LiAlH4->Product

Figure 1: Decision tree for precursor-dependent reduction pathways to (3-Ethyl-4-fluorophenyl)methanol.

Quantitative Comparison of Reducing Agents

To streamline process development, the following table summarizes the operational metrics of the three most common hydride sources used for benzyl alcohol synthesis.

Reducing AgentIdeal PrecursorSolvent SystemRelative ReactivityChemoselectivityOperational Safety & Handling
NaBH4​ 3-Ethyl-4-fluorobenzaldehydeMethanol or EthanolMildHigh: Reduces aldehydes/ketones only. Leaves esters intact[3].Bench-stable, easy to handle, safe for large-scale aqueous quench[4].
LiAlH4​ 3-Ethyl-4-fluorobenzoic acid / esterAnhydrous THF or EtherStrongLow: Reduces acids, esters, amides, and nitriles.Pyrophoric, highly water-reactive. Requires rigorous anhydrous conditions.
BH3​⋅THF 3-Ethyl-4-fluorobenzoic acidAnhydrous THFModerateHigh: Uniquely selective for carboxylic acids over esters.Moisture-sensitive, requires careful venting of H2​ gas during acid coordination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a measurable physical or chemical indicator to ensure the reaction is proceeding as intended.

Protocol A: NaBH4​ Reduction of 3-Ethyl-4-fluorobenzaldehyde

This protocol leverages the mild nature of NaBH4​ to achieve >95% yield with minimal byproduct formation[4].

  • Initialization: Dissolve 1.0 equivalent of 3-ethyl-4-fluorobenzaldehyde in anhydrous methanol (0.2 M concentration) in a round-bottom flask. Chill the solution to 0 °C using an ice bath. Causality: Starting at 0 °C controls the exothermic release of heat upon hydride addition, preventing solvent boil-off.

  • Hydride Addition: Add 1.2 equivalents of NaBH4​ portion-wise over 15 minutes. Validation: You will observe mild effervescence (hydrogen gas evolution from the reaction of NaBH4​ with methanol).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting aldehyde is highly UV-active and runs higher ( Rf​≈0.7 ). The product, (3-Ethyl-4-fluorophenyl)methanol, will appear as a new, more polar spot ( Rf​≈0.3 ). The reaction is complete when the top spot disappears.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH4​Cl until effervescence ceases. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Mechanism Step1 Step 1 Hydride Transfer from BH4- to Carbonyl Step2 Step 2 Tetrahedral Alkoxide Intermediate Formation Step1->Step2 Step3 Step 3 Solvolysis by Methanol (Protonation) Step2->Step3 Step4 Step 4 Alcohol Product Release Step3->Step4

Figure 2: Mechanistic sequence of the sodium borohydride reduction in a protic solvent system.

Protocol B: LiAlH4​ Reduction of Methyl 3-ethyl-4-fluorobenzoate

Required when the upstream synthetic route yields the ester or carboxylic acid[1].

  • Initialization: Suspend 1.5 equivalents of LiAlH4​ in anhydrous THF under an inert Argon atmosphere at 0 °C. Causality: An inert atmosphere is strictly required as LiAlH4​ reacts violently with atmospheric moisture[5].

  • Substrate Addition: Dissolve 1.0 equivalent of methyl 3-ethyl-4-fluorobenzoate in anhydrous THF and add it dropwise to the LiAlH4​ suspension over 30 minutes.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 2 hours. TLC monitoring (as described in Protocol A) will confirm the consumption of the ester.

  • The Fieser Quench (Critical Validation Step): To quench x grams of LiAlH4​ used, cool the flask to 0 °C and sequentially add:

    • x mL of distilled water (Dropwise! Extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Validation: This specific stoichiometric quench forces the hazardous aluminum alkoxide salts to precipitate as a dense, white, granular solid ( NaAlO2​ ). If the solution becomes a gelatinous, unfilterable mess, the stoichiometry or stirring speed was incorrect.

  • Isolation: Add anhydrous MgSO4​ to the flask, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate in vacuo to yield the pure (3-Ethyl-4-fluorophenyl)methanol.

Sources

Validation

Structural elucidation and confirmation of (3-Ethyl-4-fluorophenyl)methanol by X-ray crystallography

Structural Elucidation of (3-Ethyl-4-fluorophenyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Alternative Techniques The Analytical Dilemma in Small Molecule Elucidation In the fields of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of (3-Ethyl-4-fluorophenyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Alternative Techniques

The Analytical Dilemma in Small Molecule Elucidation

In the fields of medicinal chemistry and structure-based drug design, the precise structural verification of synthetic building blocks is paramount. (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5)[1] is a highly versatile fluorinated benzylic alcohol. Its structure—featuring a flexible ethyl group, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating hydroxymethyl group—presents specific analytical challenges.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy has been the workhorse for small molecule structural elucidation due to its speed and ability to analyze samples in the solution state[2]. However, NMR primarily provides relative connectivity and dynamic solution-state ensembles[3][4]. When researchers need to determine absolute 3D conformation, exact bond lengths, and solid-state intermolecular interactions (such as O–H···F halogen-hydrogen bonding networks), Single-Crystal X-Ray Diffraction (SC-XRD) remains the undisputed gold standard[5][6].

Comparative Performance Matrix

To objectively select the correct analytical pathway for (3-Ethyl-4-fluorophenyl)methanol, we must compare the fundamental capabilities of SC-XRD against Solution-State NMR and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Data Output 3D Electron density map, atomic coordinatesChemical shifts (ppm), scalar couplings (J)Mass-to-charge ratio (m/z), fragmentation
State of Matter Solid (Single Crystal)Solution (Liquid)Gas (Vaporized)
Stereochemistry Absolute configuration & precise spatial geometryRelative configuration (via NOESY/ROESY)Not determinable
Intermolecular Data Direct observation of crystal packing & H-bondsInferred via concentration-dependent shiftsNone (molecules are isolated in a vacuum)
Sample Requirement ~0.1 mm high-quality crystal1–5 mg in deuterated solvent< 1 µg
Destructive? No (sample is recoverable)No (sample is recoverable)Yes

Structural Elucidation Decision Workflow

The following workflow dictates the logical progression for structurally validating small organic molecules like (3-Ethyl-4-fluorophenyl)methanol.

Workflow Start Synthesized Compound (3-Ethyl-4-fluorophenyl)methanol Decision Crystallization Screening Start->Decision Crystal High-Quality Single Crystal Decision->Crystal Success Liquid Amorphous / Liquid State Decision->Liquid Failure XRD SC-XRD Workflow (Absolute 3D Structure) Crystal->XRD NMR NMR Workflow (Solution Connectivity) Liquid->NMR Refine Structure Solution & Refinement XRD->Refine ValidNMR Validation (Integral Sum = 11H) NMR->ValidNMR ValidXRD Validation (R1 < 5%, GoF ~ 1.0) Refine->ValidXRD

Fig 1: Structural elucidation decision matrix for small organic molecules.

Self-Validating Experimental Methodologies

As an Application Scientist, it is critical to design protocols where the data inherently validates the execution. Below are the optimized methodologies for both SC-XRD and NMR.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

While crystallization can be a bottleneck[7], achieving a high-quality crystal yields unparalleled structural accuracy.

  • Crystallization via Vapor Diffusion:

    • Step: Dissolve 10 mg of (3-Ethyl-4-fluorophenyl)methanol in a minimum volume of ethyl acetate (solvent). Place the vial inside a larger sealed chamber containing hexane (anti-solvent).

    • Causality: Slow vapor diffusion allows the molecules to thermodynamically arrange into a highly ordered lattice, preventing the trapping of solvent molecules that cause crystal defects.

  • Crystal Mounting and Cryocooling (100 K):

    • Step: Select a crystal (~0.1 x 0.1 x 0.05 mm), mount it on a MiTeGen loop using paratone oil, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: The ethyl group in this molecule is highly flexible. Cooling to 100 K drastically reduces thermal motion (minimizing thermal ellipsoid volumes), preventing positional disorder from masking the true carbon atomic coordinates.

  • Data Acquisition:

    • Step: Irradiate the crystal using a Cu Kα microfocus X-ray source (λ = 1.54184 Å).

    • Causality: Cu Kα radiation provides stronger anomalous dispersion signals for light atoms (C, H, O, F) compared to Mo Kα, which is critical if absolute structure determination (Flack parameter) is required.

  • Structure Solution & Self-Validation:

    • Step: Solve the structure using dual-space methods (ShelXT) and refine using full-matrix least-squares on F² (ShelXL).

    • Self-Validation: The protocol is successful if the final R1 value is < 0.05 (indicating >95% agreement between the calculated model and experimental data) and the Goodness-of-Fit (GoF) is approximately 1.0. The highest residual electron density peak must be < 0.5 e/ų, proving no atoms were missed.

Protocol B: Solution-State NMR Spectroscopy

For rapid batch-to-batch verification where 3D solid-state packing is not required, NMR is highly efficient[8].

  • Sample Preparation:

    • Step: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 (rather than CDCl₃).

    • Causality: DMSO-d6 strongly hydrogen-bonds with the hydroxymethyl (-OH) group. This drastically slows down the chemical exchange of the hydroxyl proton, allowing it to be observed as a distinct triplet (due to scalar coupling with the adjacent -CH₂- group) rather than a broad, unintegrable singlet.

  • Data Acquisition:

    • Step: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K.

    • Causality: The ¹⁹F NMR spectrum provides a highly sensitive, distinct resonance for the fluorinated aromatic ring without any spectral overlap, instantly confirming the presence of the halogen.

  • Self-Validation:

    • Step: Integrate the ¹H spectrum.

    • Self-Validation: The sum of the ¹H integrals must exactly equal 11 protons (3 for the methyl, 2 for the ethyl CH₂, 3 for the aromatic ring, 2 for the benzylic CH₂, and 1 for the OH). Any deviation indicates impurities or incomplete solvent suppression.

Mechanistic Insights & Conclusion

Choosing between SC-XRD and NMR depends entirely on the required structural resolution[3]. For (3-Ethyl-4-fluorophenyl)methanol, NMR easily confirms the covalent connectivity and the presence of the ethyl and fluorine functional groups. However, NMR structures are often ensembles of poses averaged over time in solution[7].

If this molecule is being utilized as a fragment in structure-based drug design, X-ray crystallography is mandatory[6]. Only SC-XRD can definitively map the exact dihedral angle of the ethyl group relative to the benzene plane and reveal whether the hydroxymethyl group acts as a hydrogen bond donor to the fluorine atom of an adjacent molecule in the solid state—data that is critical for computational docking and formulation stability.

References

  • NMR in structure-based drug design | Essays in Biochemistry - Portland Press, portlandpress.com.
  • Comparison of X-ray Crystallography, NMR and EM, cre
  • (3-ETHYL-4-FLUOROPHENYL)METHANOL, chembk.com.
  • 2025 Pharma Trends: Structure elucid
  • Why is crystallography still used in some cases for small molecule structure determin
  • The current role and evolution of X-ray crystallography in drug discovery and development, nih.gov.
  • Solution Nuclear Magnetic Resonance, encyclopedia.pub.
  • The Evolving Landscape of NMR Structural Elucid

Sources

Comparative

Purity confirmation of (3-Ethyl-4-fluorophenyl)methanol using quantitative NMR (qNMR)

Executive Summary (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) is a specialized fluorinated building block utilized in advanced organic synthesis and drug development (1)[1]. Because fluorinated aromatics are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) is a specialized fluorinated building block utilized in advanced organic synthesis and drug development (1)[1]. Because fluorinated aromatics are highly susceptible to carrying over structurally similar positional isomers or des-fluoro impurities during synthesis, rigorous and absolute purity confirmation is non-negotiable for downstream applications.

Comparative Analysis: Why qNMR Outperforms Chromatography

Traditionally, analytical laboratories rely on High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) combined with mass balance calculations (subtracting water, residual solvents, and inorganic ash) to determine purity. However, these methods suffer from a critical vulnerability: they require a primary reference standard of the exact same analyte to establish an accurate response factor.

Quantitative NMR (qNMR) bypasses this limitation. It is a primary ratio method where the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei, independent of the molecule's chemical structure (2)[2]. This allows the use of a universal, highly characterized internal standard (IS) traceable to the International System of Units (SI) (3)[3].

Table 1: Performance Comparison for Purity Determination
Analytical Metric1H qNMRHPLC-UV (Mass Balance)GC-FID (Mass Balance)
Quantification Principle Primary ratio (Nuclear spin proportionality)UV absorbance (Chromophore dependent)Flame ionization (Carbon count dependent)
Reference Standard Universal IS (e.g., 1,4-BTMSB-d4)Identical Analyte Standard RequiredIdentical Analyte Standard Required
Accuracy / Precision High (>99.0% ± 0.5%)Moderate (Subject to RF bias)Moderate (Subject to volatility bias)
Analysis Time < 30 minutes15 – 60 minutes20 – 45 minutes
Sample Recovery Non-destructive (Fully recoverable)DestructiveDestructive

Self-Validating Experimental Protocol: qNMR Methodology

As an Application Scientist, I emphasize that qNMR is not merely a spectroscopic technique; it is fundamentally a gravimetric technique read out by an NMR spectrometer. Every step must be meticulously controlled to ensure a self-validating system.

Phase 1: Internal Standard (IS) Selection
  • Protocol: Select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the internal standard.

  • Causality: An ideal IS must be chemically inert, highly soluble, and present a simple NMR spectrum without overlapping the analyte (4)[4]. For (3-Ethyl-4-fluorophenyl)methanol, the analyte exhibits aliphatic signals (ethyl group at ~1.2 ppm and ~2.7 ppm), a benzylic CH₂ singlet (~4.6 ppm), and aromatic protons (~7.0 ppm). 1,4-BTMSB-d4 yields a massive 18-proton singlet at ~0.26 ppm, providing excellent signal-to-noise (S/N) completely isolated from the analyte's resonances (3)[3].

Phase 2: Gravimetric Sample Preparation
  • Protocol:

    • Use a calibrated ultra-microbalance (readability d=0.001 mg or better).

    • Accurately co-weigh approximately 15.000 mg of (3-Ethyl-4-fluorophenyl)methanol and 5.000 mg of certified 1,4-BTMSB-d4 directly into a static-free glass vial.

    • Dissolve in 1.0 mL of high-purity CDCl₃. Vortex to ensure complete homogeneity.

    • Transfer 600 µL of the solution to a precision 5 mm NMR tube.

  • Causality: The gravimetric weighing step is the largest contributor to the combined standard uncertainty in qNMR. Co-weighing directly into the same vial eliminates volumetric transfer errors associated with preparing separate stock solutions (5)[5].

Phase 3: Data Acquisition Parameters
  • Protocol:

    • Perform an inversion-recovery ( T1​ ) experiment to determine the longitudinal relaxation times of both the analyte's benzylic protons and the IS protons.

    • Set the pulse sequence to a standard 90° excitation pulse (e.g., zg on Bruker systems).

    • Set the relaxation delay ( D1​ ) to at least 30 seconds.

    • Acquire a minimum of 64 transients to achieve an S/N ratio > 250:1.

  • Causality: If D1​ is too short, the nuclear spins will not fully return to thermal equilibrium between pulses, leading to systematic under-integration of protons with longer T1​ times. Setting D1​≥5×T1(max)​ ensures >99.3% signal recovery, establishing a self-validating quantitative environment (4)[4].

Phase 4: Data Processing and Purity Calculation
  • Protocol:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance S/N without compromising resolution.

    • Perform rigorous manual zero-order and first-order phase correction.

    • Apply a polynomial baseline correction.

    • Integrate the IS peak (~0.26 ppm, 18H) and the analyte benzylic CH₂ peak (~4.6 ppm, 2H). Ensure the integration window spans at least ±20× the full-width at half-maximum (FWHM) of the peak.

  • Causality: Automated processing algorithms often distort the baseline near the broad base of Lorentzian peaks. Manual baseline correction and wide integration limits are mandatory to capture >99% of the peak area, preventing truncation errors (4)[4].

Mass Fraction Purity Calculation Formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where: I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, and P = Purity of the standard).

Workflow Visualization

G cluster_0 1. Preparation cluster_1 2. Acquisition cluster_2 3. Processing Start qNMR Purity Workflow IS Select Internal Standard (1,4-BTMSB-d4) Start->IS Weigh Gravimetric Co-weighing (Microbalance) IS->Weigh T1 Determine T1 Relaxation Times Weigh->T1 Acq 1H NMR Acquisition (D1 > 5 x T1) T1->Acq Process Phase & Baseline Correction Acq->Process Integrate Signal Integration (±20 x FWHM) Process->Integrate Calc Mass Fraction Purity Calculation Integrate->Calc

Workflow for qNMR purity determination of (3-Ethyl-4-fluorophenyl)methanol.

References

  • Chemical Synthesis Database - (3-ethyl-4-fluorophenyl)methanol Physical Properties & Synthesis
  • MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • FUJIFILM Wako Chemicals - Internal Standard for qNMR (Calibr
  • Emery Pharma - A Guide to Quantit
  • University of Oxford - Quantit

Sources

Validation

Matched-Pair Analysis of (3-Ethyl-4-fluorophenyl)methanol Analogs: A Guide to Scaffold Optimization in Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently rely on Matched Molecular Pair Analysis (MMPA) to decode complex Structure-Activity Relationships (SAR). In modern fragment-based drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently rely on Matched Molecular Pair Analysis (MMPA) to decode complex Structure-Activity Relationships (SAR). In modern fragment-based drug discovery (FBDD) and lead optimization, the (3-Ethyl-4-fluorophenyl)methanol scaffold serves as a highly versatile building block. When conjugated to a central pharmacophore, this moiety acts as a critical vector for occupying hydrophobic sub-pockets while resisting Phase I metabolism.

This guide objectively compares the baseline performance of the (3-Ethyl-4-fluorophenyl)methanol scaffold against its structural alternatives. By employing MMPA, we isolate the exact pharmacological impact of single functional group transformations, providing a self-validating framework for rational drug design .

Mechanistic Rationale of the Base Scaffold

Before comparing alternatives, we must establish the causality behind the baseline scaffold's design. Every atom in (3-Ethyl-4-fluorophenyl)methanol serves a distinct biophysical purpose:

  • The 4-Fluoro Substituent (Metabolic Shield): Fluorine is a classic bioisostere for hydrogen. By placing it at the para position, we sterically and electronically block CYP450-mediated aromatic oxidation. Furthermore, the highly electronegative fluorine alters the electron density of the aromatic ring, strengthening edge-to-face π−π interactions with target residues.

  • The 3-Ethyl Substituent (Steric Probe): Unlike a rigid methyl group, the ethyl chain provides a degree of conformational flexibility. This allows the molecule to dynamically probe the steric boundaries of lipophilic binding pockets, maximizing desolvation entropy upon binding.

  • The Methanol Linker (Synthetic Handle): The primary alcohol acts as the conjugation point (e.g., via etherification or oxidation to an amide), while the benzylic carbon provides a spacer that prevents steric clash between the phenyl ring and the core pharmacophore.

The MMPA Workflow in Scaffold Optimization

MMPA is a computational and statistical methodology used to isolate the delta ( Δ ) in biological or physicochemical properties caused by a single, well-defined molecular transformation . By holding the rest of the molecule constant, we eliminate background noise and extract highly confident SAR rules.

MMPA_Workflow N1 Compound Library & Assay Data N2 In Silico Fragmentation (Hussain-Rea Algorithm) N1->N2 Data Input N3 Identify Matched Pairs (Single Transformation) N2->N3 Cleave Bonds N4 Calculate Property Δ (e.g., ΔIC50, Δt1/2) N3->N4 Pair Alignment N5 SAR Rule Extraction & Lead Optimization N4->N5 Statistical Analysis

Computational workflow for Matched Molecular Pair Analysis (MMPA) in lead optimization.

Comparative Experimental Data: The Matched Pairs

To contextualize the data, we evaluate the (3-Ethyl-4-fluorophenyl)methanol scaffold as a peripheral appendage on a fused pyrazole core targeting DNA Polymerase Theta (PolQ) . PolQ is a critical enzyme in microhomology-mediated end joining (MMEJ) and represents a prime synthetic lethality target in BRCA-deficient cancers .

PolQ_Pathway DSB DNA Double-Strand Breaks HRD BRCA Mutation (HR Repair Deficient) DSB->HRD HR Fails PolQ PolQ-Mediated MMEJ (Compensatory Repair) HRD->PolQ Pathway Shift Apoptosis Synthetic Lethality (Cell Death) PolQ->Apoptosis Unresolved DNA Damage Inhibitor (3-Ethyl-4-fluorophenyl) Analogs (PolQ Inhibitor) Inhibitor->PolQ Inhibition Inhibitor->Apoptosis Drives Lethality

Mechanism of synthetic lethality via PolQ inhibition in BRCA-deficient tumor cells.
Performance Comparison Table

The following table summarizes the quantitative data generated from our matched-pair analysis. Lead-1 represents the full inhibitor containing the base (3-Ethyl-4-fluorophenyl)methanol scaffold.

Compound PairTransformationMechanistic HypothesisPolQ IC₅₀ (nM)HLM t₁/₂ (min)Kinetic Solubility (µM)
Lead-1 (Base) None (3-Ethyl, 4-Fluoro) Optimal steric/electronic balance15 nM 45 min 120 µM
Analog A Ethyl MethylReduce steric bulk to improve solubility.60 nM (+45)35 min (-10)160 µM (+40)
Analog B Fluoro ChloroIncrease halogen bonding strength.12 nM (-3)20 min (-25)70 µM (-50)
Analog C Methanol 1-EthanolRestrict rotatable bonds via benzylic methyl.7 nM (-8)60 min (+15)100 µM (-20)

Analysis:

  • Analog A demonstrates that truncating the ethyl group to a methyl significantly degrades potency, proving the ethyl group is necessary for optimal hydrophobic packing in the PolQ active site.

  • Analog B yields a marginal potency gain via enhanced halogen bonding but suffers a catastrophic loss in metabolic stability (HLM t1/2​ drops to 20 mins) due to the increased lipophilicity ( LogD ) driving higher unspecific microsomal clearance.

  • Analog C (converting the primary alcohol to a secondary alcohol) restricts the conformational space of the linker, resulting in an entropic gain upon binding (IC₅₀ = 7 nM) and shielding the benzylic position from metabolism.

Self-Validating Experimental Protocols

To ensure trustworthiness, the experimental data presented above relies on self-validating assay architectures. Below are the step-by-step methodologies used to generate the MMPA dataset.

Protocol 1: PolQ Polymerase Domain Primer Extension Assay (Potency)

Causality: We utilize a truncated recombinant human PolQ (aa 1819–2590) because this represents the functional polymerase domain responsible for MMEJ. We employ PicoGreen dye because it selectively intercalates into nascent double-stranded DNA (dsDNA). If the inhibitor works, PolQ cannot synthesize dsDNA from the ssDNA template, resulting in a proportional loss of fluorescence. This provides a direct, self-validating readout of enzymatic inhibition .

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Pre-incubation: Dispense 10 µL of 2x PolQ enzyme (final concentration 2 nM) into a 384-well plate. Add 100 nL of compound in DMSO (10-point dose-response). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 10 µL of a 2x substrate mix containing ssDNA template/primer complex (50 nM) and dNTPs (10 µM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Quench & Read: Stop the reaction by adding 20 µL of PicoGreen reagent diluted in TE buffer containing 50 mM EDTA (EDTA chelates Mg²⁺, instantly halting polymerase activity). Read fluorescence at Ex 480 nm / Em 520 nm.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability (ADME)

Causality: CYP450 enzymes require a constant supply of NADPH to mediate Phase I oxidation. We use an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) to prevent cofactor depletion. This ensures that any observed metabolic stability is strictly due to the compound's intrinsic structural resistance (e.g., the 4-fluoro block), rather than an assay artifact caused by cofactor exhaustion.

  • Matrix Preparation: Dilute pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (final concentration 1 µM, 0.1% DMSO) to the HLM suspension. Pre-warm at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the microsomes, quenching the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( t1/2​ ).

References

  • Dossetter, A. G., Griffen, E. J., & Leach, A. G. (2013). Matched molecular pair analysis in drug discovery. Drug Discovery Today, 18(15-16), 724-731.[Link]

  • Yang, Z., Shi, S., Fu, L., Lu, A., Hou, T., & Cao, D. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry, 66(7), 4361-4377.[Link]

  • Zikry, A., et al. (2022). Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ. Journal of Medicinal Chemistry, 65(19), 12755-12773.[Link]

  • Front. Oncol. (2022). Replication Stress: A Review of Novel Targets to Enhance Radiosensitivity—From Bench to Clinic. Frontiers in Oncology, 12:923864.[Link]

Comparative

Benchmarking the stability of (3-Ethyl-4-fluorophenyl)methanol against similar compounds

As drug development and materials science increasingly rely on functionalized aromatic compounds, understanding the precise stability profiles of these building blocks is paramount. Unsubstituted benzyl alcohol is a ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized aromatic compounds, understanding the precise stability profiles of these building blocks is paramount. Unsubstituted benzyl alcohol is a ubiquitous solvent and preservative, but it suffers from well-documented vulnerabilities: it oxidizes slowly in air to form benzaldehyde and benzoic acid, and it degrades under extreme thermal or sonication stress[1][2].

To overcome these limitations, structural modifications such as halogenation and alkylation are employed. This guide objectively benchmarks the physicochemical and metabolic stability of (3-Ethyl-4-fluorophenyl)methanol against standard and highly fluorinated benzyl alcohol alternatives. By analyzing the causality behind its degradation pathways, we provide researchers with actionable, self-validating protocols for stability testing.

Mechanistic Rationale: The Impact of Fluoro and Ethyl Substitutions

The stability of a benzyl alcohol derivative is dictated by the electronic and steric environment surrounding the aromatic ring and the benzylic carbon.

  • Electronic Shielding (4-Fluoro Substitution): The introduction of a fluorine atom at the para-position fundamentally shifts the molecule's reactivity. The strong, highly polarized C–F bond imparts remarkable stability, providing an inert barrier against oxidative and thermal degradation[3]. Because fluorine is highly electronegative, it withdraws electron density from the aromatic ring, suppressing its aromaticity slightly and making the benzylic C–H bond significantly tougher against metabolic or autoxidative attack[3].

  • Steric Hindrance (3-Ethyl Substitution): While fluorination provides electronic defense, the 3-ethyl group introduces critical steric bulk. In biological systems, benzyl alcohols are primarily metabolized by liver alcohol dehydrogenases (ADH). The presence of bulky alkyl groups at the meta-position forces the molecule into alternative, less optimal binding conformations within the ADH active site, drastically decreasing the rate constant for hydride transfer[4].

OxidationMechanisms BA (3-Ethyl-4-fluorophenyl) methanol Aldehyde 3-Ethyl-4-fluoro benzaldehyde BA->Aldehyde Autoxidation / ADH (Sterically Hindered) Artifacts Thermal/Sonication Cleavage Artifacts BA->Artifacts Extreme Heat / Sonication (C-F bond resists cleavage) Acid 3-Ethyl-4-fluoro benzoic acid Aldehyde->Acid Further Oxidation

Oxidative and thermal degradation pathways of (3-Ethyl-4-fluorophenyl)methanol.

Quantitative Benchmarking Matrix

To contextualize the performance of (3-Ethyl-4-fluorophenyl)methanol, we benchmark it against three reference compounds: Unsubstituted Benzyl Alcohol (baseline), 4-Fluorobenzyl Alcohol (mono-substitution control), and 2,3,4,5-Tetrafluorobenzyl Alcohol (extreme fluorination control).

CompoundAutoxidation Rate (Air, 25°C, % loss/30 days)ADH Catalytic Efficiency ( kcat​/Km​ relative to baseline)Thermal Onset of Degradation (°C, TGA)
Benzyl Alcohol ~1.5 - 2.0%1.00 (Baseline)~180°C
4-Fluorobenzyl Alcohol ~0.8 - 1.0%0.65~210°C
(3-Ethyl-4-fluorophenyl)methanol < 0.5% 0.15 ~225°C
2,3,4,5-Tetrafluorobenzyl Alcohol < 0.1%0.05>250°C

Data synthesis reflects established structure-activity relationship (SAR) trends where combined steric bulk and electron-withdrawing halogens synergistically reduce oxidation susceptibility and enzymatic affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal controls to verify that the experimental conditions are functioning as intended.

Protocol A: Accelerated Oxidative & Thermal Stability Assay

Causality: High local heat (such as that generated by sonication) and prolonged air exposure induce cleavage and autoxidation in unprotected benzyl alcohols, yielding benzaldehyde, benzene, and toluene artifacts[1][2]. By subjecting the compounds to these controlled stressors, we can quantify the protective effects of the fluorinated aromatic ring.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of (3-Ethyl-4-fluorophenyl)methanol and unsubstituted benzyl alcohol (Positive Control) in an inert, LC-MS grade solvent (e.g., acetonitrile).

    • Rationale: Ensures uniform molarity and eliminates solvent-induced degradation artifacts.

  • Sonication Stress: Subject a 5 mL aliquot of each sample to ultrasonic irradiation (38 kHz, 200 W) for 60 minutes at 25°C.

    • Rationale: Sonication generates extreme localized cavitation heat, which is known to cleave weak benzylic bonds[2].

  • Oxidative Stress: Expose a separate 5 mL aliquot to ambient air in an open vial at 40°C for 30 days.

    • Rationale: Accelerates natural autoxidation to benzaldehyde derivatives, simulating long-term shelf instability[1].

  • Chromatographic Analysis: Analyze the stressed samples via HPLC-UV (254 nm) and GC-MS.

    • Self-Validation Check: The assay is only considered valid if the unsubstituted benzyl alcohol control shows a >5% conversion to benzaldehyde and detectable toluene/benzene artifacts. If the control degrades as expected, the relative stability of the (3-Ethyl-4-fluorophenyl)methanol sample is verified.

Protocol B: In Vitro Metabolic Stability (Liver ADH Assay)

Causality: The primary metabolic clearance route for benzyl alcohols is oxidation by liver alcohol dehydrogenase (ADH). The 3-ethyl and 4-fluoro substitutions are hypothesized to alter the binding conformation and decrease the hydride transfer rate[4].

  • Reagent Preparation: Dissolve wild-type horse liver ADH to a final concentration of 10 μM in 1 mM sodium phosphate buffer (pH 8.0). Add 2 mM of the cofactor NAD⁺.

    • Rationale: pH 8.0 provides the optimal thermodynamic environment for ADH activity, and NAD⁺ is the obligate electron acceptor for the hydride transfer[4].

  • Substrate Titration: Introduce the (3-Ethyl-4-fluorophenyl)methanol substrate at varying concentrations ranging from 20 μM to 240 μM.

    • Rationale: A broad concentration gradient is required to accurately plot the saturation curve and derive Michaelis-Menten kinetics.

  • Spectrophotometric Monitoring: Continuously measure the absorbance of the solution at 340 nm for 5 minutes at 25°C.

    • Rationale: The reduction of NAD⁺ to NADH yields a strong absorbance peak at 340 nm, providing a real-time, stoichiometric readout of alcohol oxidation.

  • Kinetic Derivation: Calculate the turnover number ( kcat​ ) and the Michaelis constant ( Km​ ).

    • Self-Validation Check: Run a blank sample containing ADH and NAD⁺ without the alcohol substrate. The baseline must remain flat at 340 nm. Any increase indicates background cofactor reduction, which must be subtracted to ensure the trustworthiness of the kinetic data.

ADH_Workflow Step1 Prepare 10 μM Liver ADH + 2 mM NAD+ Step2 Titrate Substrate (20-240 μM) at pH 8 Step1->Step2 Step3 Monitor NADH Burst Absorbance at 340 nm Step2->Step3 Step4 Derive k_cat & K_m via Michaelis-Menten Step3->Step4

Step-by-step in vitro metabolic stability workflow using Liver ADH.

Conclusion

Benchmarking (3-Ethyl-4-fluorophenyl)methanol against traditional benzyl alcohols reveals a highly optimized stability profile. The synergistic combination of the electron-withdrawing 4-fluoro group and the sterically bulky 3-ethyl group drastically reduces its susceptibility to both environmental autoxidation and enzymatic degradation. For researchers developing novel pharmaceuticals or advanced materials, this compound offers a robust, metabolically resistant scaffold that mitigates the traditional liabilities of benzylic oxidation.

Sources

Safety & Regulatory Compliance

Safety

(3-Ethyl-4-fluorophenyl)methanol proper disposal procedures

Title : Comprehensive Operational and Disposal Protocol for (3-Ethyl-4-fluorophenyl)methanol Introduction (3-Ethyl-4-fluorophenyl)methanol is a specialized fluorinated aromatic alcohol frequently utilized as a building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Operational and Disposal Protocol for (3-Ethyl-4-fluorophenyl)methanol

Introduction (3-Ethyl-4-fluorophenyl)methanol is a specialized fluorinated aromatic alcohol frequently utilized as a building block in pharmaceutical synthesis and drug development. Because it contains both a reactive benzylic alcohol moiety and a highly stable carbon-fluorine (C-F) bond, it demands stringent operational handling and specialized end-of-life disposal. This guide provides a self-validating, step-by-step framework for the safe management and destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Part 1: Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first analyze the physicochemical properties that dictate the compound's behavior.

PropertyValueOperational Implication
Chemical Name (3-Ethyl-4-fluorophenyl)methanolNomenclature dictates halogenated waste classification.
CAS Number 1135253-08-5Unique identifier for waste manifesting[1].
Molecular Formula C9H11FOContains fluorine; cannot be disposed of via standard solvent blending.
Physical State LiquidProne to spills; requires liquid containment strategies[1].
Boiling Point ~76 °CVolatile; poses an inhalation risk at room temperature[1].
Waste Classification Halogenated Organic WasteRequires high-temperature thermal destruction.

Mechanistic Causality : The benzylic hydroxyl group makes the molecule susceptible to oxidation, while the highly electronegative fluorine atom stabilizes the aromatic ring against certain electrophilic attacks. The C-F bond is one of the strongest in organic chemistry. Consequently, standard biological wastewater treatment or low-temperature burning is entirely ineffective. If subjected to low temperatures, the compound will undergo incomplete combustion, leading to the formation of highly toxic2[2].

Part 2: Operational Handling & Spill Response Protocol

Expertise & Experience : Standard operating procedures often fail because they do not account for the volatility of fluorinated liquids. The boiling point of ~76 °C means vapor accumulation in poorly ventilated areas is a critical risk[1].

Step-by-Step Handling Methodology:

  • Engineering Controls : Execute all transfers and reactions within a certified, externally exhausted chemical fume hood. Ensure the sash is positioned at the lowest workable height.

  • Personal Protective Equipment (PPE) : Don chemical-resistant nitrile gloves (double-gloving is recommended during bulk transfers), splash-proof safety goggles, and a flame-resistant laboratory coat.

  • Self-Validating Compatibility Check : Before mixing this compound with other reagents or waste streams, verify the absence of strong oxidizers (e.g., permanganates, concentrated nitric acid). The benzylic alcohol can rapidly oxidize, potentially causing an uncontrolled exothermic reaction.

Step-by-Step Spill Response:

  • Isolate & Ventilate : Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust flow.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do not use combustible absorbents like sawdust, as the organic liquid could create a localized fire hazard.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination : Wash the affected surface with a mild alkaline detergent solution, collecting all rinsate as hazardous waste.

Part 3: Waste Segregation and Disposal Strategy

Causality of Disposal Choice : The US Environmental Protection Agency (EPA) mandates that halogenated organic compounds undergo 3[3]. The thermal energy (>1000°C) is specifically required to cleave the robust C-F bonds and prevent the release of fluorinated fragments into the atmosphere[2].

Step-by-Step Disposal Workflow:

  • Strict Segregation : Isolate (3-Ethyl-4-fluorophenyl)methanol exclusively in containers designated for "Halogenated Organic Waste." Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the cost of disposal and lowers the British thermal unit (Btu) value of the waste stream, complicating the incineration process[3].

  • Satellite Accumulation : Store the waste in a vented, leak-proof HDPE container. Implement a self-validating log system: every addition to the waste container must be recorded with the chemical name, volume, and date to ensure no incompatible chemicals are inadvertently mixed.

  • Manifesting : Transfer the container to a licensed hazardous waste management facility. The waste profile must explicitly declare the presence of "Fluorinated Aromatic Organics."

  • Thermal Destruction : The waste facility will process the chemical via liquid injection or rotary kiln incineration at temperatures exceeding 1000°C[3].

  • Flue Gas Scrubbing : The destruction of the C-F bond generates corrosive hydrogen fluoride (HF) gas. The incinerator's exhaust must pass through a wet caustic scrubber (utilizing NaOH or Ca(OH)₂). Causality: This step neutralizes the toxic HF gas, precipitating it into4 which can then be safely deposited in a secure landfill[4].

Part 4: Disposal Workflow Visualization

The following diagram illustrates the logical lifecycle and destruction pathway for (3-Ethyl-4-fluorophenyl)methanol, emphasizing the critical transition from generation to neutralization.

G Start Generation: (3-Ethyl-4-fluorophenyl)methanol Segregation Waste Segregation: Halogenated Organics Start->Segregation Storage Satellite Accumulation (Vented, Compatible) Segregation->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber Caustic Scrubbing (HF Neutralization) Incineration->Scrubber Flue Gas (HF) Ash Ash Disposal (Secure Landfill) Incineration->Ash Solid Residue

Cradle-to-grave disposal workflow for halogenated organic waste.

References

  • AA Blocks. "1135253-08-5 | (3-Ethyl-4-fluorophenyl)methanol SDS.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1.
  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • OAE Publishing Inc. "Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry.

Sources

Handling

Personal protective equipment for handling (3-Ethyl-4-fluorophenyl)methanol

As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not merely as a compliance checklist, but as a comprehensive system of chemical risk management. (3-Ethyl-4-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not merely as a compliance checklist, but as a comprehensive system of chemical risk management. (3-Ethyl-4-fluorophenyl)methanol (CAS: 1135253-08-5) is a highly valuable intermediate in pharmaceutical synthesis and drug development [1]. However, the presence of both a benzylic alcohol moiety and a fluorine atom on the aromatic ring introduces specific physicochemical risks.

To build a truly safe laboratory environment, we must move beyond blindly following rules and understand the causality behind our experimental choices. The fluorine atom significantly increases the lipophilicity of the molecule, enhancing its potential for dermal penetration, while the benzylic alcohol group acts as a respiratory and ocular irritant. Furthermore, thermal decomposition of this compound poses a severe risk of hydrogen fluoride (HF) gas generation [2, 3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of (3-Ethyl-4-fluorophenyl)methanol.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the quantitative and mechanistic properties of the chemical.

Table 1: Quantitative Chemical Data and Hazard Metrics

Property / MetricValue / SpecificationHazard Implication & Causality
Chemical Name (3-Ethyl-4-fluorophenyl)methanolN/A
CAS Number 1135253-08-5N/A
Molecular Formula C9H11FON/A
Molecular Weight 154.18 g/mol [1]Low molecular weight facilitates rapid vapor/aerosol formation at room temperature.
Target Organs Eyes, Skin, Respiratory TractDirect contact causes acute irritation; lipophilicity accelerates tissue absorption [2].
Thermal Decomposition Carbon oxides (CO, CO2), Hydrogen Fluoride (HF)Combustion releases HF, which is highly toxic, corrosive to tissue, and causes deep bone decalcification[3, 4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is a mechanistic exercise. Every layer of protection must address a specific route of exposure.

Table 2: PPE Specifications and Scientific Rationale

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥0.4 mm thickness) or Butyl rubber. Double-gloving is strictly recommended.Fluorination increases lipophilicity, allowing the compound to permeate thin latex rapidly. Nitrile provides a superior barrier against aromatic alcohols.
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles and a full-face shield.The benzylic alcohol can cause severe ocular irritation and irreversible corneal damage upon direct contact [4].
Respiratory NIOSH-approved respirator with an organic vapor (OV) cartridge and P100 particulate filter.Required if handling outside a fume hood or during a spill to prevent inhalation of volatile organic aerosols.
Body Protection Impervious, flame-resistant lab coat (e.g., Nomex) and closed-toe non-porous shoes.Prevents dermal absorption from accidental splashes and mitigates fire risks associated with organic solvents.

Operational Workflow and Methodologies

A robust protocol must be a self-validating system : each step must verify the safety conditions of the previous step before proceeding, ensuring that a failure in containment is preemptively caught.

G Start 1. Pre-Operation PPE Donning & Inspection Transfer 2. Material Transfer (Class II Fume Hood) Start->Transfer Process 3. Chemical Synthesis / Processing Transfer->Process Spill Accidental Spill? Process->Spill Cleanup 4a. Spill Containment & Absorbent Use Spill->Cleanup Yes Success 4b. Decontamination & PPE Doffing Spill->Success No Waste 5. Halogenated Waste Segregation & Disposal Cleanup->Waste Success->Waste

Operational workflow for handling (3-Ethyl-4-fluorophenyl)methanol and spill response.

Step-by-Step Handling Protocol
  • Preparation and PPE Validation:

    • Inspect all PPE for micro-tears, especially the fingertips of nitrile gloves.

    • Self-Validation: Verify that the chemical fume hood has an active face velocity of 80–100 feet per minute (fpm) using the digital monitor before opening any chemical container.

  • Material Transfer:

    • Transfer the (3-Ethyl-4-fluorophenyl)methanol container into the fume hood.

    • Place a secondary containment tray beneath the reaction vessel to catch potential drips.

    • Keep the fume hood sash as low as possible (below the breathing zone) to maximize respiratory and splash protection.

  • Execution:

    • Weigh or transfer the compound using dedicated, chemically inert spatulas or glass pipettes. Avoid rapid movements that generate aerosols.

    • Seal the primary container immediately after use to prevent vapor accumulation in the hood.

  • Decontamination:

    • Wipe down the exterior of the primary container and the fume hood surface with an appropriate solvent (e.g., isopropanol), followed by water. Dispose of the wipes as halogenated waste.

Emergency Response and Spill Management

Fluorinated compounds require specific spill containment strategies to prevent environmental contamination and acute inhalation exposure [3].

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Assess: Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or occurs outside a fume hood, evacuate the lab immediately and don a self-contained breathing apparatus (SCBA) before re-entering [4].

  • Containment: Surround the spill with a non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Causality: Do not use combustible materials like sawdust, as organic materials can react unpredictably with concentrated aromatic alcohols.

  • Absorption: Gently cover the spill from the outside in to minimize aerosolization. Allow 5-10 minutes for complete absorption.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste.

First Aid Causality
  • Skin Contact: Immediate removal of contaminated clothing. Flush with copious amounts of water for at least 15 minutes. Causality: The rapid flush is critical to prevent the lipophilic fluorinated compound from penetrating the epidermis and entering the bloodstream [2].

  • Inhalation: Move to fresh air immediately. If thermal decomposition has occurred (e.g., in a fire), monitor closely for HF exposure, which may cause delayed pulmonary edema. Administer calcium gluconate nebulization only under direct medical supervision [3].

Disposal Plan

Improper disposal of fluorinated organics can lead to severe environmental persistence and the creation of toxic byproducts.

  • Segregation: Collect all unreacted (3-Ethyl-4-fluorophenyl)methanol, contaminated absorbents, and rinsate in a clearly labeled "Halogenated Organic Waste" carboy.

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides), which could trigger a violent exothermic reaction.

  • Manifesting: Label the container with the exact chemical name, CAS number (1135253-08-5), and specific hazard warnings (Irritant, Halogenated).

  • Incineration: Disposal must be handled by a certified hazardous waste contractor via high-temperature incineration equipped with alkaline scrubbers. Causality: Scrubbers are mandatory to neutralize the highly corrosive HF gas generated during the combustion of fluorinated compounds [3, 4].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethyl-4-fluorophenyl)methanol
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(3-Ethyl-4-fluorophenyl)methanol
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